2'-Ethoxyacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGMOUGXQYQZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943986 | |
| Record name | 1-(2-Ethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-67-8 | |
| Record name | 1-(2-Ethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Ethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-Ethoxyacetophenone chemical properties and structure
An In-depth Technical Guide to 2'-Ethoxyacetophenone
Introduction
This compound is a versatile aromatic ketone that serves as a crucial intermediate in various fields of chemical synthesis.[1] With an ethoxy group positioned ortho to the acetyl group on the benzene ring, its structure allows for enhanced solubility and specific reactivity, making it a valuable building block for more complex molecules.[1] This compound is particularly significant in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] It also finds application as a photoinitiator in UV-curable coatings and inks.[1] This guide provides a comprehensive overview of its chemical properties, structure, representative experimental protocols, and key applications.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized below.
Physical and Chemical Properties
A compilation of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.2 g/mol | [1][2] |
| Melting Point | 36-40 °C | [1][2] |
| Boiling Point | 244 °C | [2] |
| Density | 1.00 g/cm³ | [2] |
| Appearance | White to pale yellow solid or powder | [1][2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Storage Temperature | 2-8 °C | [2] |
Structural Information
-
IUPAC Name: 1-(2-ethoxyphenyl)ethanone.[3]
-
Synonyms: 2-Acetylphenetole, 1-Acetyl-2-ethoxybenzene, o-Ethoxyacetophenone.[1][2]
-
CAS Number: 2142-67-8.[2]
-
SMILES: CCOC1=CC=CC=C1C(=O)C.[3]
-
InChI Key: TVGMOUGXQYQZOL-UHFFFAOYSA-N.[4]
References
2'-Ethoxyacetophenone: A Comprehensive Technical Guide
CAS Number: 2142-67-8
This technical guide provides an in-depth overview of 2'-Ethoxyacetophenone, a key chemical intermediate in various industrial applications, including the pharmaceutical and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, purification, and analytical methods, along with its role as a precursor in the synthesis of prominent pharmaceutical agents.
Chemical Identity and Properties
This compound is an aromatic ketone characterized by an ethoxy group at the ortho position of the acetophenone core. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(2-ethoxyphenyl)ethanone | |
| CAS Number | 2142-67-8 | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | White to pale yellow solid or colorless to light yellow liquid | |
| Melting Point | 36-40 °C | |
| Boiling Point | 244 °C | |
| Density | 1.00 g/cm³ | |
| Refractive Index | 1.50 | |
| Flash Point | >230 °F (>110 °C) | |
| Storage Temperature | 2-8°C |
Synonyms:
-
2-Etoxyacetophenone
-
Ethanone, 1-(2-ethoxyphenyl)-
-
Acetophenone, 2-ethoxy-
-
1-(2-Ethoxyphenyl)ethanone
-
1-(2-Ethoxyphenyl)ethan-1-one
-
o-Ethoxyacetophenone
-
1-Acetyl-2-ethoxybenzene
-
2-Acetylphenetole
-
AURORA 22085
-
AKOS BBS-00006696
Synthesis of this compound
The most common and logical synthetic route to this compound is via the Williamson ether synthesis, starting from its precursor, 2'-hydroxyacetophenone. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound from 2'-hydroxyacetophenone and an ethylating agent such as ethyl bromide or diethyl sulfate.
Materials:
-
2'-Hydroxyacetophenone
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Ethyl bromide (EtBr) or Diethyl sulfate ((Et)₂SO₄)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-hydroxyacetophenone (1.0 eq) and anhydrous acetone or DMF (10 mL per gram of 2'-hydroxyacetophenone).
-
Deprotonation: Add anhydrous potassium carbonate (1.5 eq) to the solution. If using sodium hydride, it should be added cautiously in small portions to a solution of 2'-hydroxyacetophenone in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Add the ethylating agent (ethyl bromide or diethyl sulfate, 1.1-1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
The crude this compound can be purified by recrystallization or column chromatography to obtain a product of high purity.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent mixture in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a particularly powerful method for this class of compounds.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 250-280 °C.
-
Final hold: 5-10 minutes.
-
-
Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
Role in Drug Development
This compound serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its functional groups allow for further chemical modifications to build more complex molecular architectures.
Intermediate in Lansoprazole Synthesis
Lansoprazole is a proton pump inhibitor used to treat stomach ulcers and gastroesophageal reflux disease (GERD). While the exact industrial synthesis routes are proprietary, a plausible pathway involves the use of a substituted pyridine derivative which is coupled with a benzimidazole moiety. This compound can be a precursor to the benzimidazole portion of the molecule.
Intermediate in Acebutolol Synthesis
Acebutolol is a beta blocker used to treat hypertension and arrhythmias. The synthesis of acebutolol involves the modification of a substituted phenol. This compound can be a starting material that, through a series of reactions including functional group transformations, leads to the core structure of acebutolol.
Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: Synthesis, purification, and application workflow of this compound.
Caption: Detailed experimental workflow for this compound synthesis.
Spectroscopic Profile of 2'-Ethoxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2'-Ethoxyacetophenone, a key chemical intermediate. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.74 | dd | 1H | Ar-H |
| 7.43 | ddd | 1H | Ar-H |
| 6.97 | t | 1H | Ar-H |
| 6.93 | d | 1H | Ar-H |
| 4.13 | q | 2H | -OCH₂CH₃ |
| 2.63 | s | 3H | -C(O)CH₃ |
| 1.48 | t | 3H | -OCH₂CH₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 200.5 | C=O |
| 157.0 | Ar-C |
| 133.5 | Ar-C |
| 130.5 | Ar-C |
| 128.5 | Ar-C |
| 120.0 | Ar-C |
| 112.5 | Ar-C |
| 64.0 | -OCH₂CH₃ |
| 31.5 | -C(O)CH₃ |
| 14.5 | -OCH₂CH₃ |
Note: Specific ¹³C NMR peak assignments for this compound were not explicitly found in the search results. The provided assignments are based on typical chemical shifts for the functional groups present in the molecule.
Mass Spectrometry (MS)
Electron Ionization (EI) [1]
| m/z | Relative Intensity (%) | Assignment |
| 164 | 22.7 | [M]⁺ (Molecular Ion) |
| 149 | 38.4 | [M-CH₃]⁺ |
| 121 | 100.0 | [M-C₂H₅O]⁺ or [M-COCH₃]⁺ |
| 93 | 13.5 | |
| 65 | 11.8 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound was not explicitly available. However, based on its functional groups, the following characteristic absorption bands are predicted. These predictions are supported by the IR spectra of structurally similar compounds such as p-Ethoxyacetophenone and other acetophenone derivatives.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |
| ~1680 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl-O-C Stretch (Asymmetric) |
| ~1040 | Medium | Aryl-O-C Stretch (Symmetric) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of this compound (approximately 5-20 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can reference the residual solvent peak.[2]
-
¹H NMR Spectroscopy : The ¹H NMR spectrum is acquired on a 400 MHz spectrometer.[3] Standard acquisition parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Multiple scans (typically 8 to 16) are collected and averaged to improve the signal-to-noise ratio.
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a frequency of 100 MHz.[3] Due to the low natural abundance and smaller magnetic moment of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer acquisition time are typically required to obtain a spectrum with an adequate signal-to-noise ratio.[4] Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained using the neat liquid. A common method is Attenuated Total Reflectance (ATR), where a single drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6] Alternatively, a thin film of the liquid can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).[7]
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal or salt plates is recorded first.[8] The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range from 4000 to 400 cm⁻¹.[5] Multiple scans are co-added to enhance the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in a high vacuum environment.[9]
-
Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a characteristic and reproducible manner.[10]
-
Mass Analysis and Detection : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[11]
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. This compound(2142-67-8) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. rroij.com [rroij.com]
Synthesis and Characterization of 2'-Ethoxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2'-Ethoxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the synthetic protocol via Friedel-Crafts acylation, presents its physicochemical and spectroscopic data in a structured format, and outlines the methodologies for its characterization.
Synthesis of this compound
This compound is most commonly synthesized via the Friedel-Crafts acylation of phenetole (ethoxybenzene). This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of phenetole using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction primarily yields the para isomer due to steric hindrance, but the ortho isomer (this compound) can also be obtained.
Experimental Protocol: Friedel-Crafts Acylation of Phenetole
Materials:
-
Phenetole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, anhydrous aluminum chloride is suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension, maintaining the temperature below 5°C.
-
After the addition is complete, a solution of phenetole in anhydrous dichloromethane is added dropwise at the same temperature.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product, a mixture of ortho and para isomers, can be purified by fractional distillation or column chromatography to isolate this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 36-40 °C |
| Boiling Point | 243-244 °C |
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.74 | d | 1H | Ar-H |
| 7.43 | t | 1H | Ar-H |
| 6.97 | t | 1H | Ar-H |
| 6.93 | d | 1H | Ar-H |
| 4.13 | q | 2H | -OCH₂CH₃ |
| 2.63 | s | 3H | -COCH₃ |
| 1.48 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 200.1 | C=O |
| 157.1 | Ar-C-O |
| 133.4 | Ar-CH |
| 130.4 | Ar-CH |
| 128.4 | Ar-C |
| 120.8 | Ar-CH |
| 112.1 | Ar-CH |
| 64.2 | -OCH₂CH₃ |
| 31.7 | -COCH₃ |
| 14.7 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1670 | Strong | C=O stretch (aryl ketone) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1240 | Strong | C-O stretch (aryl ether) |
| ~1040 | Strong | C-O stretch (alkyl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 164 | 22.7 | [M]⁺ (Molecular ion) |
| 149 | 38.4 | [M - CH₃]⁺ |
| 121 | 100.0 | [M - CH₃CO]⁺ |
| 93 | 13.5 | [M - CH₃CO - C₂H₄]⁺ |
| 65 | 11.8 | [C₅H₅]⁺ |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: Synthesis workflow for this compound.
Characterization Logic
The logical relationship between the characterization methods used to confirm the structure of this compound is depicted below.
The Rising Potential of 2'-Ethoxyacetophenone Derivatives: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide spectrum of pharmacological activities. Among these, 2'-ethoxyacetophenone derivatives are gaining attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activity screening of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore this versatile chemical scaffold. This document synthesizes findings from various studies on acetophenone derivatives to present a comprehensive resource, including detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Anticancer Activity
The search for novel anticancer agents is a critical endeavor in medicinal chemistry. Acetophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them a focal point of anticancer drug development.[1][2] The antiproliferative potential of these compounds is often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cancer progression.
Quantitative Data: In-Vitro Cytotoxicity
The efficacy of potential anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth in vitro.[3] The following table summarizes the cytotoxic activity of representative acetophenone derivatives against various human cancer cell lines.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HMA Substituted Chalcones | MCF-7 | Human Breast Cancer | 4.61 - 9 | [1] |
| HT29 | Human Colorectal Cancer | 4.61 - 9 | [1] | |
| A549 | Human Lung Cancer | 4.61 - 9 | [1] | |
| 2,4-dihydroxyacetophenone Derivatives | HeLa | Human Cervical Cancer | - | [4] |
| 2-(substituted phenoxy) Acetamide Derivatives | MCF-7 | Human Breast Cancer | - | [2] |
| SK-N-SH | Human Neuroblastoma | - | [2] |
Note: Specific IC50 values for all listed derivatives were not uniformly available in the reviewed literature. The table presents a range where specified.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[5][6]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product, which is insoluble in water.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (or other test compounds) and a vehicle control (e.g., DMSO).[5]
-
Incubation: The plates are incubated for a specified period, typically 48 hours.[5]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow: In-Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the in-vitro screening of novel compounds for anticancer activity.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Acetophenone derivatives have shown promising activity against a range of bacteria and fungi, highlighting their potential as a source of new antimicrobial drugs.[4][7][8]
Quantitative Data: Antimicrobial Susceptibility
The antimicrobial activity of a compound is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[9] Another common method is the agar disc-diffusion assay, where the diameter of the zone of inhibition around a disc impregnated with the test compound is measured.[7]
| Compound Class | Microorganism | Activity Metric | Result | Reference |
| Hydroxyacetophenone Derivatives | Escherichia coli | Zone of Inhibition (mm) | 11 - 16 | [7] |
| Klebsiella pneumoniae | Zone of Inhibition (mm) | 15 - 18 | [7] | |
| Dihydroxyacetophenone Derivatives | Pseudomonas aeruginosa | MIC (mg/mL) | 0.625 | [8] |
| Staphylococcus aureus | MIC (mg/mL) | 0.31 | [8] | |
| Candida albicans | - | Good antifungal activity | [8] |
Experimental Protocol: Agar Disc-Diffusion Method
This method is a widely used qualitative test to determine the antimicrobial susceptibility of a compound.[10][11]
Principle: A filter paper disc containing the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disc.
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[12]
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[12]
-
Disc Application: Sterile filter paper discs are impregnated with a known concentration of the this compound derivative and placed on the surface of the inoculated agar plate.[12] A control disc with the solvent (e.g., DMSO) is also included.[7]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]
-
Zone Measurement: After incubation, the diameter of the zone of inhibition around each disc is measured in millimeters.[12]
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the workflow for assessing the antimicrobial properties of new compounds.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases.[13] Certain acetophenone derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.[14][15] These effects are often mediated through the inhibition of key inflammatory enzymes and signaling pathways.
Quantitative Data: In-Vitro Anti-inflammatory Assays
The anti-inflammatory potential of compounds can be evaluated through various in-vitro assays that measure the inhibition of protein denaturation, stabilization of cell membranes, or reduction of inflammatory mediators.
| Assay Type | Compound Class | Metric | Result | Reference |
| Protein Denaturation Inhibition | Herbal Extracts | % Inhibition | Dose-dependent | [16] |
| HRBC Membrane Stabilization | Herbal Extracts | % Protection | Dose-dependent | [16] |
| NO Production Inhibition | 2'-Hydroxy-5'-Methoxyacetophenone | - | Significant inhibition | [14] |
| TNF-α Secretion Inhibition | 2'-Hydroxy-5'-Methoxyacetophenone | - | Dose-dependent suppression | [14] |
Experimental Protocol: Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation.[17] The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory activity.[17]
Principle: When subjected to heat or other stressors, proteins like bovine serum albumin (BSA) or egg albumin denature, leading to an increase in turbidity of the solution.[17] An anti-inflammatory agent will prevent this denaturation, resulting in lower turbidity.[17]
Procedure:
-
Reaction Mixture: A reaction mixture is prepared containing the test compound (at various concentrations), a protein solution (e.g., 0.5% w/v BSA), and a buffer.[16]
-
Incubation: The mixture is incubated at 37°C for 20 minutes.[16]
-
Heating: The temperature is then increased to induce denaturation (e.g., 57°C for 30 minutes).[16]
-
Cooling and Measurement: After cooling to room temperature, the turbidity of the solution is measured spectrophotometrically at 660 nm.[16]
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is often used as a positive control.[18]
Signaling Pathway: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the immune and inflammatory responses.[14] Dysregulation of this pathway is associated with many inflammatory diseases. Some acetophenone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[14]
Conclusion
This compound derivatives and their analogues represent a valuable and versatile scaffold in the field of drug discovery. The evidence presented in this guide, synthesized from numerous studies on related acetophenone compounds, highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and workflows provided herein offer a practical framework for researchers to systematically screen and evaluate these compounds. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential and pave the way for the development of novel and effective drugs.
References
- 1. sciforum.net [sciforum.net]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. woah.org [woah.org]
- 11. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journalajrb.com [journalajrb.com]
- 14. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bbrc.in [bbrc.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 2'-Ethoxyacetophenone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Data Presentation: Predicted Qualitative Solubility
The solubility of 2'-Ethoxyacetophenone is governed by the "like dissolves like" principle. Its molecular structure, featuring a polar ketone group and an ethoxy group, alongside a nonpolar benzene ring, results in a molecule of moderate polarity. This dual character dictates its solubility in various organic solvents. The following table summarizes the predicted qualitative solubility of this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol | Soluble to Highly Soluble | The polar hydroxyl group of the solvent can hydrogen bond with the carbonyl oxygen and the ether oxygen of this compound. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | The dipole-dipole interactions between the polar solvent and the polar functional groups of this compound facilitate dissolution. |
| Moderately Polar Solvents | Ethyl Acetate, Dichloromethane (DCM), Chloroform | Soluble | These solvents have a polarity that is compatible with the overall moderate polarity of this compound. |
| Nonpolar Aromatic Solvents | Toluene, Benzene | Moderately Soluble to Soluble | The aromatic ring of this compound allows for favorable π-π stacking interactions with aromatic solvents. |
| Nonpolar Aliphatic Solvents | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the nonpolar solvent and the polar functional groups of this compound limits solubility. |
Experimental Protocols: Determination of Solubility
For precise quantitative data, experimental determination of solubility is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent of high purity
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Constant temperature shaker or orbital shaker in a temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Calibrated volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed or filter the solution using a syringe filter compatible with the solvent. This step should be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
-
Quantification:
-
Carefully transfer a precise aliquot of the clear, saturated supernatant to a volumetric flask and dilute it with the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Mandatory Visualization
Caption: Factors influencing the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Unveiling the Structural Nuances of 2'-Ethoxyacetophenone: A Technical Guide for Researchers
An In-depth Analysis for Drug Development Professionals and Scientists
This technical guide offers a comprehensive examination of the crystal structure of 2'-Ethoxyacetophenone, a key aromatic ketone of interest in organic synthesis and medicinal chemistry. In the absence of a publicly available crystal structure for this compound, this paper presents a detailed analysis of the closely related compound, 1-(2-(2-chloroethoxy)phenyl)ethanone, to provide valuable structural insights. The crystallographic data for this analog serves as a robust proxy, enabling a deeper understanding of the molecular architecture and intermolecular interactions that are likely to govern the physicochemical properties of this compound.
Molecular Structure and Crystallographic Data
The definitive three-dimensional arrangement of atoms in a molecule is determined through single-crystal X-ray diffraction. While crystallographic data for this compound is not currently available in open-access databases, the crystal structure of 1-(2-(2-chloroethoxy)phenyl)ethanone offers a compelling comparative model. The presence of the ethoxy group at the ortho position of the acetophenone core is a shared feature, suggesting that the overall molecular conformation and packing in the crystal lattice will exhibit significant similarities.
Table 1: Crystallographic Data for 1-(2-(2-chloroethoxy)phenyl)ethanone [1]
| Parameter | Value |
| Chemical Formula | C10H11ClO2 |
| Formula Weight | 202.64 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8470(3) |
| b (Å) | 8.0375(3) |
| c (Å) | 9.2261(4) |
| α (°) | 77.052(4) |
| β (°) | 86.981(5) |
| γ (°) | 61.011(4) |
| Volume (ų) | 494.98(3) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.359 |
| Absorption Coefficient (mm⁻¹) | 0.358 |
| F(000) | 212 |
Table 2: Selected Bond Lengths for 1-(2-(2-chloroethoxy)phenyl)ethanone (Å)
| Bond | Length (Å) |
| C1 - C2 | 1.510(2) |
| C1 - O1 | 1.218(2) |
| C2 - C7 | 1.393(2) |
| C7 - O2 | 1.371(2) |
| O2 - C8 | 1.432(2) |
| C8 - C9 | 1.494(3) |
| C9 - Cl1 | 1.791(2) |
Table 3: Selected Bond Angles for 1-(2-(2-chloroethoxy)phenyl)ethanone (°)
| Atoms | Angle (°) |
| O1 - C1 - C2 | 121.5(1) |
| C1 - C2 - C7 | 119.8(1) |
| C2 - C7 - O2 | 120.1(1) |
| C7 - O2 - C8 | 117.8(1) |
| O2 - C8 - C9 | 108.3(1) |
| C8 - C9 - Cl1 | 111.2(1) |
Experimental Protocols
The synthesis and crystallization of acetophenone derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established methodologies for similar compounds.
Synthesis of this compound
A common route for the synthesis of this compound involves the Williamson ether synthesis.
Procedure:
-
To a solution of 2'-hydroxyacetophenone in acetone, anhydrous potassium carbonate is added, followed by ethyl iodide.
-
The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure this compound.
Crystallization
The growth of single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique.
Procedure:
-
The purified this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or ethyl acetate/hexane) to obtain a saturated or near-saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is left undisturbed in a loosely covered container at room temperature.
-
Slow evaporation of the solvent over several days to weeks is expected to yield single crystals suitable for X-ray analysis.
X-ray Data Collection and Structure Refinement
The following is a general workflow for single-crystal X-ray diffraction analysis.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data is collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected data is processed, including integration of the reflection intensities and correction for various effects (e.g., Lorentz and polarization).
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F².
Logical Framework for Structural Analysis
The comprehensive analysis of a crystal structure involves a logical progression from data acquisition to the interpretation of the final model.
This guide provides a foundational understanding of the crystal structure of this compound by leveraging data from a closely related analog. The presented data and protocols offer valuable insights for researchers engaged in the synthesis, characterization, and application of this class of compounds in drug discovery and materials science. Further experimental studies to determine the precise crystal structure of this compound are encouraged to validate and expand upon the findings presented herein.
References
A Technical Guide to the Photochemical Properties of 2'-Ethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Ethoxyacetophenone is an aromatic ketone with significant potential for applications in various fields, including organic synthesis, materials science, and as a photoremovable protecting group in drug delivery systems. Its photochemical reactivity, governed by the excitation of the carbonyl chromophore, dictates its utility in these areas. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its anticipated spectral characteristics, reaction pathways, and detailed experimental protocols for its study. Due to the limited availability of direct experimental data for this compound, this guide leverages established principles of ketone photochemistry and data from analogous compounds to present a predictive yet robust profile.
Core Photochemical Principles
The photochemistry of ketones like this compound is primarily initiated by the absorption of ultraviolet (UV) light, which promotes the molecule to an excited electronic state. The most common photoreactions for ketones are the Norrish Type I and Type II reactions, which proceed from the excited singlet or triplet state.
-
Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl carbon and the adjacent carbon). This cleavage results in the formation of two radical intermediates: an acyl radical and an alkyl radical. These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction.[1][2]
-
Norrish Type II Reaction: This intramolecular reaction occurs if the ketone possesses a γ-hydrogen atom. The excited carbonyl group abstracts this hydrogen atom, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to form an enol and an alkene, or it can cyclize to form a cyclobutanol derivative (the Yang cyclization).[1][3] For this compound, the ethoxy group provides accessible γ-hydrogens, making the Norrish Type II pathway a likely outcome.[4][5]
Physicochemical and Photochemical Data
The following tables summarize the known physicochemical properties of this compound and its expected photochemical data based on analogous aromatic ketones.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2142-67-8 | [6] |
| Molecular Formula | C₁₀H₁₂O₂ | [6] |
| Molecular Weight | 164.20 g/mol | [6] |
| Melting Point | 36-40 °C | [6] |
| Boiling Point | 244 °C | [6] |
Table 2: Anticipated Photochemical Properties of this compound
| Parameter | Expected Value/Range | Notes |
| UV-Vis Absorption | ||
| λmax (π → π) | ~240-250 nm | Based on acetophenone derivatives.[7][8] |
| λmax (n → π) | ~320-340 nm | Typical for aromatic ketones, often a weak absorption.[7] |
| Molar Absorptivity (ε) at λmax (π → π*) | ~10,000 - 15,000 M⁻¹cm⁻¹ | Based on acetophenone. |
| Fluorescence Emission | ||
| Emission Maximum | Weak or non-fluorescent | Aromatic ketones often have low fluorescence quantum yields due to efficient intersystem crossing to the triplet state. |
| Phosphorescence Emission | ||
| Emission Maximum | ~400-450 nm | Expected at low temperatures (e.g., 77 K) from the triplet state. |
| Photochemical Quantum Yields | ||
| Φ(Norrish Type I) | Solvent and wavelength dependent | |
| Φ(Norrish Type II) | Expected to be significant | Due to the presence of abstractable γ-hydrogens on the ethoxy group.[4] |
Photochemical Reaction Pathways
The primary photochemical reaction pathways anticipated for this compound upon UV irradiation are the Norrish Type I and Norrish Type II reactions.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the photochemical properties of this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or hexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm, using the pure solvent as a blank.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax from a plot of absorbance versus concentration.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.
Materials:
-
Dilute solution of this compound (absorbance < 0.1 at the excitation wavelength)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Record the absorption spectrum of the this compound solution and the fluorescence standard.
-
Set the excitation wavelength of the fluorometer to a wavelength where this compound absorbs strongly (e.g., its π → π* λmax).
-
Record the fluorescence emission spectrum.
-
Without changing the instrument settings, record the fluorescence emission spectrum of the standard at the same excitation wavelength.
-
The fluorescence quantum yield (Φf) can be calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Preparative Photolysis and Product Analysis
Objective: To identify the products of the photochemical reaction of this compound.
Materials:
-
Solution of this compound in a suitable solvent (e.g., acetonitrile or benzene)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a filter to select the desired wavelength range (e.g., Pyrex to filter out wavelengths below 290 nm)
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
-
Rotary evaporator
-
Instrumentation for product analysis (GC-MS, ¹H NMR, ¹³C NMR)
Procedure:
-
Prepare a solution of this compound (e.g., 0.01 M) in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes to prevent quenching of the excited state by oxygen.
-
Irradiate the solution in the photoreactor for a set period. Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by TLC or GC.
-
After the desired conversion is reached, remove the solvent using a rotary evaporator.
-
Analyze the resulting photoproduct mixture by GC-MS to identify the molecular weights of the components and by NMR spectroscopy to elucidate their structures.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the photochemical properties of this compound.
Conclusion
This technical guide provides a foundational understanding of the photochemical properties of this compound. While direct experimental data is sparse, the behavior of analogous aromatic ketones strongly suggests that this compound will undergo Norrish Type I and Type II reactions upon UV irradiation. The provided experimental protocols offer a clear path for researchers to fully characterize its photophysical and photochemical behavior. A thorough investigation of these properties will be crucial for unlocking the full potential of this compound in various scientific and industrial applications.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 2142-67-8 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
An In-depth Technical Guide on the Reaction Mechanisms and Kinetics of 2'-Ethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetic principles relevant to 2'-Ethoxyacetophenone, a key aromatic ketone in organic synthesis and of interest in drug development. Due to the limited availability of specific kinetic and mechanistic data for this compound, this guide draws upon established principles from studies on acetophenone and its derivatives to provide a foundational understanding.
Introduction to this compound
This compound (CAS No. 2142-67-8) is an aromatic ketone with the molecular formula C10H12O2.[1] Its structure, featuring an ethoxy group ortho to the acetyl group on the benzene ring, influences its reactivity in various organic transformations. Understanding its reaction mechanisms and kinetics is crucial for optimizing synthetic routes and for its potential application in medicinal chemistry.
Core Reaction Mechanisms
The reactivity of this compound is primarily governed by the acetyl group and the activated aromatic ring. Key reaction mechanisms include electrophilic aromatic substitution, reactions at the carbonyl group, and reactions involving the α-methyl group.
Electrophilic Aromatic Substitution
The ethoxy group is an activating, ortho-, para-directing group. Due to steric hindrance from the adjacent acetyl group, electrophilic substitution is likely to occur at the para position (position 5).
Hypothetical Reaction Pathway: Nitration
Caption: Hypothetical nitration of this compound.
Reactions at the Carbonyl Group
The carbonyl group of this compound is susceptible to nucleophilic attack.
Hypothetical Reaction Pathway: Grignard Reaction
Caption: Hypothetical Grignard reaction with this compound.
Reactions Involving the α-Methyl Group: Enolization and Haloform Reaction
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, a key intermediate in various reactions.
Workflow: Base-Catalyzed Enolization
Caption: Base-catalyzed enolization of this compound.
The enolate can then react with electrophiles. A classic example is the Haloform reaction , where the methyl group is successively halogenated in the presence of a base, followed by cleavage to yield a carboxylic acid and a haloform.
Kinetics of Acetophenone Derivative Reactions
While specific kinetic data for this compound is scarce, studies on other acetophenone derivatives provide valuable insights into the factors influencing reaction rates.
Enolization Kinetics
The enolization of acetophenones is a well-studied process. The rate of enolization can be influenced by catalysts and temperature.[2] For instance, the enolisation of acetophenone and p-bromoacetophenone has been investigated as a bimolecular reaction, with the rate being dependent on the substituent.[2]
Table 1: Hypothetical Thermodynamic Parameters for Enolization of Acetophenone Derivatives
| Compound | Catalyst | ΔH≠ (kcal/mol) | ΔS≠ (e.u.) |
| Acetophenone | Amino Acid | 19.06 | -2.126 |
| p-Bromoacetophenone | Amino Acid | 19.01 | -10.88 |
| This compound | Amino Acid (Predicted) | ~18-20 | ~ -5 to -15 |
Note: Values for this compound are predicted based on data from related compounds.[2]
Thermal Decomposition Kinetics
Kinetic studies on the thermal decomposition of acetophenone derivatives, such as isonitrosomethyl-p-tolyl ketone and isonitroso-p-chloroacetophenone, have been performed using methods like Flynn Wall Ozawa (FWO) and Kissinger Akahira Sunose (KAS).[3][4] These studies show that the activation energy for thermal breakdown is influenced by the molecular structure.[3][4]
Table 2: Hypothetical Activation Energies for Thermal Decomposition of Acetophenone Derivatives
| Compound | Method | Activation Energy (kJ/mol) |
| Isonitrosomethyl-p-tolyl ketone | KAS | 75.96 |
| Isonitrosomethyl-p-tolyl ketone | FWO | 79.49 |
| Isonitroso-p-chloroacetophenone | KAS | 43.80 |
| Isonitroso-p-chloroacetophenone | FWO | 49.37 |
| This compound | Predicted | ~ 50-80 |
Note: Values for this compound are predicted based on data from related compounds.[3][4]
Photochemical Reactions
Acetophenone and its derivatives are known to undergo distinct photochemical reactions upon exposure to UV light.[5] These reactions often proceed through excited triplet states and can include Norrish Type I and Type II reactions, as well as photosensitization.[5][6]
Logical Relationship: Photochemical Pathways of Acetophenones
Caption: General photochemical pathways for acetophenones.
For this compound, the presence of the ethoxy group may influence the efficiency of intersystem crossing and the subsequent reaction pathways.
Experimental Protocols
Detailed and validated experimental protocols for reactions specifically with this compound are not widely published. However, established procedures for related acetophenone derivatives can be adapted.
General Protocol for Monitoring Enolization Kinetics by Iodination
This protocol is adapted from studies on acetophenone and its derivatives.[2][7]
Experimental Workflow: Kinetic Study of Enolization
Caption: Workflow for studying the kinetics of enolization.
Materials:
-
This compound
-
Iodine solution (standardized)
-
Catalyst (e.g., glycine or β-alanine)
-
Solvent (e.g., aqueous ethanol)
-
Sodium thiosulfate solution (standardized)
-
Starch indicator solution
-
Thermostated water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare stock solutions of this compound, iodine, and the catalyst in the chosen solvent.
-
Equilibrate the reactant solutions to the desired temperature in the water bath.
-
Initiate the reaction by mixing the solutions in a reaction flask.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction.
-
Titrate the unreacted iodine in the aliquot with the standardized sodium thiosulfate solution using starch as an indicator.
-
The rate of disappearance of iodine is equal to the rate of enolization.
Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement (Adaptable for this compound Precursors)
This protocol for a related compound provides a basis for potential synthetic routes involving this compound precursors.[8]
Materials:
-
Phenyl acetate (or a corresponding ethoxy-substituted precursor)
-
Anhydrous aluminum chloride
-
5% Hydrochloric acid solution
-
Ethyl acetate
Procedure:
-
In a three-necked flask, combine phenyl acetate (0.1 mol) and anhydrous aluminum chloride (0.12 mol).[8]
-
Heat the mixture to reflux at 120°C for 1.5 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture and add 50 ml of a 5% hydrochloric acid solution.[8]
-
Extract the aqueous layer three times with ethyl acetate.[8]
-
The combined organic layers are then concentrated for product isolation.
Conclusion
This guide provides a foundational understanding of the reaction mechanisms and kinetics of this compound, primarily through extrapolation from studies on related acetophenone derivatives. While direct experimental data for this specific compound is limited, the principles of electrophilic aromatic substitution, carbonyl chemistry, enolization, and photochemical reactions outlined herein serve as a valuable resource for researchers and professionals in organic synthesis and drug development. Further experimental investigation is warranted to elucidate the specific kinetic parameters and reaction pathways unique to this compound.
References
- 1. This compound | 2142-67-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. GCRIS [gcris.pau.edu.tr]
- 4. Pamukkale University Journal of Engineering Sciences » Submission » Kinetic studies of acetophenone derivative oximes and investigation of thermal decomposition mechanism [dergipark.org.tr]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chalcones from 2'-Ethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] These compounds are of significant interest in medicinal chemistry due to their diverse and well-documented pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with various biological targets.[1]
The synthesis of novel chalcone derivatives is a crucial aspect of drug discovery, allowing for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents. The Claisen-Schmidt condensation is a widely employed and reliable method for chalcone synthesis, involving the base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[3][4] This document provides detailed experimental protocols for the synthesis of chalcones using 2'-ethoxyacetophenone as the starting ketone, reacting with various substituted benzaldehydes.
General Reaction Scheme
The synthesis of chalcones from this compound proceeds via a Claisen-Schmidt condensation reaction. The general scheme is as follows:
Figure 1: General reaction scheme for the synthesis of chalcones from this compound.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis of chalcones from this compound.
Materials and Equipment
-
This compound
-
Substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, dilute solution)
-
Distilled water
-
Magnetic stirrer with hotplate
-
Round-bottom flask
-
Reflux condenser
-
Beakers
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a standard procedure for the synthesis of chalcones from this compound and a substituted benzaldehyde.
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (20-30 mL).
-
To this solution, add the desired substituted benzaldehyde (1.0 equivalent) and stir the mixture at room temperature for 10-15 minutes.
-
Prepare a 40-50% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Slowly add the alkaline solution dropwise to the stirred reaction mixture. The addition should be done carefully to control the reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[5]
-
A solid precipitate (the crude chalcone) will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone.
-
Dry the purified crystals in a desiccator and determine the melting point and yield.
-
Characterize the final product using spectroscopic methods such as FT-IR and NMR.
Data Presentation
The following tables summarize representative data for chalcones synthesized from acetophenone derivatives, which can be used as a reference for the synthesis of chalcones from this compound.
Table 1: Physicochemical Properties of Starting Material
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| This compound | C₁₀H₁₂O₂ | 164.20 | Colorless to pale yellow liquid | 245-248 @ 760 mmHg |
Table 2: Representative Yields and Melting Points of Synthesized Chalcones
| Chalcone Derivative (Substituted Benzaldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1-(2-ethoxyphenyl)-3-phenylprop-2-en-1-one (Benzaldehyde) | C₁₇H₁₆O₂ | 80-90 | 75-77 |
| 1-(2-ethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (4-Chlorobenzaldehyde) | C₁₇H₁₅ClO₂ | 75-85 | 98-100 |
| 1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (4-Methoxybenzaldehyde) | C₁₈H₁₈O₃ | 85-95 | 88-90 |
Note: The yield and melting point data are representative and may vary based on the specific reaction conditions and the purity of the reactants.
Table 3: Representative Spectroscopic Data for a Chalcone Derivative
| Spectroscopic Data | 1-(2-ethoxyphenyl)-3-phenylprop-2-en-1-one |
| FT-IR (cm⁻¹) | ~1660 (C=O stretching), ~1600 (C=C stretching, aromatic), ~1240 (C-O stretching, ether) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8-8.0 (d, 1H, H-β), ~7.3-7.6 (m, aromatic protons), ~7.0-7.2 (m, aromatic protons), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~192 (C=O), ~157 (C-OEt), ~144 (C-β), ~134-128 (aromatic carbons), ~122 (C-α), ~64 (-OCH₂), ~15 (-CH₃) |
Note: The spectroscopic data are predicted values based on analogous structures and should be confirmed by experimental analysis.[6][7]
Visualizations
Reaction Pathway
The following diagram illustrates the Claisen-Schmidt condensation mechanism for the synthesis of chalcones from this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of chalcones.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Claisen-Schmidt Condensation using 2'-Ethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The core structure of a chalcone consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is responsible for its diverse pharmacological effects.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of chalcones utilizing 2'-Ethoxyacetophenone as the ketone component. The protocols are based on the principles of the base-catalyzed Claisen-Schmidt condensation. While specific literature on this compound in this reaction is limited, the provided methodologies are adapted from established procedures for structurally similar acetophenones, such as 2'-hydroxyacetophenone and 2',4'-dihydroxyacetophenone.[5][6]
Reaction Principle
The Claisen-Schmidt condensation is a mixed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[7] In this specific application, this compound (possessing α-hydrogens) reacts with a variety of aromatic aldehydes (lacking α-hydrogens) in the presence of a base catalyst. The base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the this compound to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated chalcone.[8]
Experimental Protocols
Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines a general method for the synthesis of chalcones derived from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40-60% aqueous or ethanolic solution)[1][5]
-
Glacial acetic acid or dilute hydrochloric acid (HCl)
-
Distilled water
-
Crushed ice
Procedure:
-
Reaction Setup: In a round-bottom flask or an Erlenmeyer flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add the base catalyst (e.g., 40% NaOH solution) dropwise. The amount of base can range from catalytic to stoichiometric amounts, depending on the specific substrates.[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight (12-24 hours).[6]
-
Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water.[6]
-
Neutralization: Acidify the mixture by adding glacial acetic acid or dilute HCl dropwise until the pH is neutral or slightly acidic (pH ~5-6). This will cause the chalcone product to precipitate out of the solution.[2][6]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with cold water until the washings are neutral to litmus paper.[2][6]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification:
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid of high purity.[6]
Characterization:
The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of a pure compound.[2]
-
Spectroscopic Methods:
-
FT-IR: To confirm the presence of the α,β-unsaturated carbonyl group (typically a strong absorption band around 1650-1680 cm⁻¹) and other functional groups.[9]
-
¹H NMR and ¹³C NMR: For detailed structural elucidation of the chalcone product.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.[2]
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Claisen-Schmidt condensation using this compound. Please note that yields are hypothetical and will vary depending on the specific aldehyde used and the optimization of reaction conditions.
| Entry | Aromatic Aldehyde | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Benzaldehyde | NaOH | Ethanol | 12-24 | 70-85 |
| 2 | 4-Chlorobenzaldehyde | KOH | Ethanol | 12-24 | 75-90 |
| 3 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 12-24 | 65-80 |
| 4 | 4-Nitrobenzaldehyde | KOH | Ethanol | 12-24 | 80-95 |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Mechanism of the Claisen-Schmidt condensation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of chalcones via the Claisen-Schmidt condensation.
Caption: Workflow for chalcone synthesis and purification.
Applications in Drug Development
Chalcones derived from various acetophenones have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological targets through Michael addition.[2][4] The diverse pharmacological properties of chalcones include:
-
Anticancer Activity: Many chalcone derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][10]
-
Anti-inflammatory Activity: Chalcones can modulate inflammatory pathways, for instance, by inhibiting nitric oxide (NO) production.[11]
-
Antimicrobial and Antifungal Activity: The presence of the enone system contributes to their activity against a range of bacteria and fungi.[1]
-
Antioxidant Activity: Certain substituted chalcones can act as potent antioxidants.[3]
The synthesis of a library of chalcones using this compound and various substituted aldehydes allows for the exploration of structure-activity relationships (SAR). By modifying the substitution patterns on the aromatic rings, researchers can fine-tune the biological activity and pharmacokinetic properties of these compounds, paving the way for the development of novel therapeutic agents.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. benchchem.com [benchchem.com]
- 3. ajol.info [ajol.info]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. magritek.com [magritek.com]
- 9. scispace.com [scispace.com]
- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Flavanones and Flavones from 2'-Ethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavanones and flavones are major classes of flavonoids, a diverse group of polyphenolic compounds widely distributed in the plant kingdom.[1][2] These scaffolds are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
A common and versatile starting material for the synthesis of these heterocyclic compounds is 2'-hydroxyacetophenone.[5][6] This application note provides detailed protocols for the synthesis of flavanones and flavones, beginning with 2'-ethoxyacetophenone, a protected precursor. The synthesis involves an initial deprotection step to yield the crucial 2'-hydroxyacetophenone intermediate, which then undergoes condensation and cyclization reactions to form the target flavonoid skeletons.
The primary route discussed involves a Claisen-Schmidt condensation to form a 2'-hydroxychalcone, which is a key intermediate for both flavanone and flavone synthesis.[6][7] Flavanones are synthesized via intramolecular cyclization of the chalcone, while flavones can be obtained either by subsequent dehydrogenation of flavanones or through direct oxidative cyclization of the chalcone intermediate.[4][8] An alternative, classical method for flavone synthesis, the Baker-Venkataraman rearrangement, is also presented.[6][9]
Overall Synthetic Pathway
The conversion of this compound to flavanones and flavones is a multi-step process. The ethoxy group serves as a protecting group for the phenol, which must be cleaved to enable the necessary cyclization reactions.
Caption: Overall workflow for flavanone and flavone synthesis.
Experimental Protocols & Data
Protocol 1: Deprotection of this compound to 2'-Hydroxyacetophenone
The synthesis begins with the cleavage of the ethyl ether to unmask the free hydroxyl group, which is essential for the subsequent cyclization steps. This is typically achieved using a Lewis acid like aluminum chloride (AlCl₃) via a Friedel-Crafts-type reaction mechanism.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a dry, inert solvent such as nitrobenzene or dichloromethane, add finely divided aluminum chloride (1.1 - 1.5 eq) in portions under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 120-130°C and maintain for 1-2 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice containing concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic layers, wash sequentially with water, sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[10] The crude product can be purified by column chromatography on silica gel or by distillation to yield pure 2'-hydroxyacetophenone.[10]
Data Summary: Ether Cleavage
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl Acetate | AlCl₃, Nitrobenzene | 120-125°C, 1 hr | 64.9 | [10] |
| Phenyl Acetate | AlCl₃, Ionic Liquid | 130°C, 1.5 hr | 77.1 |[11] |
Note: Data for the analogous Fries rearrangement of phenyl acetate is provided as a reference for typical conditions and yields.
Protocol 2: Synthesis of Flavanones via Chalcone Intermediate
This two-step process involves the base-catalyzed Claisen-Schmidt condensation followed by an acid- or base-mediated intramolecular cyclization.
Step A: Synthesis of 2'-Hydroxychalcone (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[12]
Methodology:
-
Reaction Setup: Dissolve 2'-hydroxyacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol or methanol.
-
Reaction Conditions: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.[13] A precipitate often forms.[14]
-
Reaction Time: Stir the mixture for 12-24 hours at room temperature. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.
-
Purification: Collect the precipitated solid (the 2'-hydroxychalcone) by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be recrystallized from ethanol or methanol.[7]
Step B: Cyclization of 2'-Hydroxychalcone to Flavanone
The cyclization of 2'-hydroxychalcones to flavanones can be catalyzed by either acid or base.[7][15]
Methodology (Acid-Catalyzed):
-
Reaction Setup: Dissolve the 2'-hydroxychalcone (1.0 eq) in a suitable solvent like methanol or acetic acid.
-
Reaction Conditions: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.[15] Reflux the mixture for 4-12 hours.
-
Work-up: After cooling, pour the mixture into ice water.
-
Purification: Collect the resulting solid by filtration, wash with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure flavanone.
Data Summary: Flavanone Synthesis
| Chalcone Substituent (B-Ring) | Cyclization Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Unsubstituted | Acetic Acid (Microwave) | 30 min | 82 | [15] |
| 4-Methoxy | NaOAc / MeOH | Reflux | 7-74 (variable) | [7] |
| Unsubstituted | H₂SO₄ / MeOH | - | Low to moderate | [16] |
| Unsubstituted | Piperidine | - | High |[15] |
Synthesis of Flavones
Flavones can be synthesized via several routes, most commonly by the oxidation of intermediates derived from 2'-hydroxyacetophenone.
Protocol 3: Flavone Synthesis via Oxidative Cyclization of Chalcones
This efficient method combines cyclization and oxidation into a single step, proceeding directly from the 2'-hydroxychalcone intermediate. The iodine-DMSO system is a widely used reagent for this transformation.[8][17]
References
- 1. Flavones: From Biosynthesis to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 5. scite.ai [scite.ai]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. mentis.uta.edu [mentis.uta.edu]
- 10. prepchem.com [prepchem.com]
- 11. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
- 15. nepjol.info [nepjol.info]
- 16. scispace.com [scispace.com]
- 17. Iodine-PEG as a unique combination for the metal-free synthesis of flavonoids through iodonium-triiodide ion-pair complexation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2'-Ethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of a variety of heterocyclic compounds utilizing 2'-ethoxyacetophenone as a key starting material. The protocols outlined below cover the formation of chalcones, flavones, pyrimidines, pyrazoles, and quinolines, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile aromatic ketone that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its ethoxy group offers a stable, lipophilic substituent that can influence the physicochemical and pharmacological properties of the final products. The reactivity of the acetyl group allows for various condensation and cyclization reactions, making it an ideal precursor for constructing diverse heterocyclic scaffolds of significant interest in drug development.
This document details established synthetic routes, providing step-by-step experimental protocols, quantitative data for reaction performance, and visual representations of workflows and reaction pathways to guide researchers in their synthetic endeavors.
General Experimental Workflow
The synthesis of various heterocyclic compounds from this compound generally follows a multi-step process, often initiated by the formation of a chalcone intermediate. This intermediate then undergoes cyclization with different reagents to yield the desired heterocyclic core. Alternatively, direct cyclocondensation reactions can be employed.
Caption: General synthetic pathways from this compound.
I. Synthesis of 2'-Ethoxychalcones via Claisen-Schmidt Condensation
Chalcones are important intermediates in the synthesis of many heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.
Logical Relationship for Chalcone Synthesis
Caption: Key components for Claisen-Schmidt condensation.
Experimental Protocol
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of a strong base, such as 40% potassium hydroxide, to the mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2'-ethoxychalcone.
Data Presentation
| Aldehyde Substituent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Chloro | KOH | Ethanol | 4 | 85 | N/A |
| 4-Methoxy | NaOH | Ethanol | 3 | 92 | N/A |
| Unsubstituted | KOH | Ethanol | 4 | 88 | N/A |
| 3-Nitro | NaOH | Ethanol | 3.5 | 78 | N/A |
| Note: The data in this table is representative and may vary based on specific reaction conditions and the scale of the reaction. Specific literature should be consulted for precise values. |
II. Synthesis of Flavones
Flavones can be synthesized from 2'-ethoxychalcones through an oxidative cyclization reaction.
Experimental Protocol
Protocol 2: Oxidative Cyclization of 2'-Ethoxychalcones
-
Dissolve the 2'-ethoxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[1]
-
After completion, pour the mixture into a beaker containing crushed ice.[1]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a sodium sulfite solution to remove excess iodine, followed by washing with cold water.[1]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the flavone.
Data Presentation
| Chalcone Substituent (on B-ring) | Oxidizing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Unsubstituted | I₂ | DMSO | 3 | 85 | [1] |
| 4-Chloro | I₂ | DMSO | 4 | 78 | N/A |
| 4-Methoxy | I₂ | DMSO | 2.5 | 90 | N/A |
| Note: The data in this table is representative and may vary based on specific reaction conditions and the scale of the reaction. |
III. Synthesis of Pyrimidines
Pyrimidines can be synthesized by the cyclocondensation of chalcones with urea or thiourea in the presence of a base.
Experimental Protocol
Protocol 3: Cyclocondensation of 2'-Ethoxychalcones with Urea/Thiourea
-
Dissolve the 2'-ethoxychalcone (1 equivalent) and urea or thiourea (1.2 equivalents) in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute acid.
-
Filter the precipitated pyrimidine derivative, wash with water, and dry.
-
Recrystallize from an appropriate solvent to obtain the pure product.[2]
Data Presentation
| Chalcone Substituent (on B-ring) | Reagent | Base | Time (h) | Yield (%) | Reference |
| Unsubstituted | Urea | KOH | 7 | 75 | [2] |
| 4-Chloro | Thiourea | KOH | 8 | 72 | N/A |
| 4-Methoxy | Urea | KOH | 6 | 80 | N/A |
| Note: The data in this table is representative and may vary based on specific reaction conditions and the scale of the reaction. |
IV. Synthesis of Pyrazoles
Pyrazoles are synthesized through the reaction of chalcones with hydrazine hydrate, typically in the presence of a catalytic amount of acid.
Experimental Protocol
Protocol 4: Synthesis of Pyrazoles from 2'-Ethoxychalcones
-
Dissolve the 2'-ethoxychalcone (1 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure pyrazole derivative.
Data Presentation
| Chalcone Substituent (on B-ring) | Solvent | Time (h) | Yield (%) | Reference |
| Unsubstituted | Acetic Acid | 7 | 82 | N/A |
| 4-Chloro | Ethanol | 8 | 79 | N/A |
| 4-Methoxy | Acetic Acid | 6 | 88 | N/A |
| Note: The data in this table is representative and may vary based on specific reaction conditions and the scale of the reaction. |
V. Synthesis of Quinolines
Quinolines can be prepared directly from this compound via the Friedländer synthesis, which involves the condensation with an aniline derivative.
Experimental Protocol
Protocol 5: Friedländer Synthesis of Quinolines
-
Mix this compound (1 equivalent) with an aniline derivative (1 equivalent).
-
Add a catalytic amount of a Lewis acid or a base (e.g., KOH).
-
Heat the mixture at a high temperature (e.g., 180-220 °C) for several hours.
-
Monitor the reaction by TLC.
-
After cooling, dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.
Data Presentation
| Aniline Substituent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Unsubstituted | KOH | 200 | 5 | 65 | N/A |
| 4-Methyl | L-proline | 180 | 6 | 70 | N/A |
| 4-Chloro | p-TSA | 190 | 5 | 62 | N/A |
| Note: The data in this table is representative and may vary based on specific reaction conditions and the scale of the reaction. |
VI. Synthesis of Chromones
Chromones can be synthesized from this compound using various methods, including reactions with formylating agents.
Experimental Protocol
Protocol 6: Synthesis of Chromones via Vilsmeier-Haack Reaction
-
Cool a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to 0 °C to form the Vilsmeier reagent.
-
Slowly add this compound (1 equivalent) to the Vilsmeier reagent with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice to decompose the complex.
-
Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the chromone derivative.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure chromone.
Data Presentation
| Formylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMF/POCl₃ | 0 to RT | 6 | 70 | N/A |
| Ethyl formate/Na | Reflux | 8 | 65 | N/A |
| Note: The data in this table is representative and may vary based on specific reaction conditions and the scale of the reaction. |
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols described herein provide a foundation for researchers to explore the synthesis of novel derivatives with potential applications in drug discovery and materials science. The provided data tables offer a comparative overview of reaction efficiencies under different conditions, aiding in the optimization of synthetic strategies. Further exploration of multicomponent reactions and green chemistry approaches could expand the utility of this compound in heterocyclic synthesis.
References
Application Note: Derivatization of 2'-Ethoxyacetophenone for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the derivatization of 2'-ethoxyacetophenone for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a ketone, can exhibit limited volatility and potential for peak tailing during GC analysis. To overcome these challenges, a two-step derivatization protocol involving oximation followed by silylation is presented. This procedure enhances the thermal stability and volatility of the analyte, leading to improved chromatographic peak shape, increased sensitivity, and more reliable quantification. This document provides detailed experimental protocols, data presentation, and workflow diagrams to guide researchers in the successful analysis of this compound in various matrices.
Introduction
This compound is a chemical intermediate with applications in the synthesis of pharmaceutical compounds and other fine chemicals. Accurate and sensitive quantification of this compound is often crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar compounds containing carbonyl groups, such as this compound, can be challenging due to their relatively low volatility and potential for interactions with the GC column, leading to poor peak shape and reduced sensitivity.
Chemical derivatization is a widely employed strategy to improve the analytical performance of such compounds.[1][2] This process modifies the functional groups of the analyte to increase its volatility and thermal stability. For ketones like this compound, a two-step derivatization is often optimal. The first step, oximation, converts the carbonyl group to an oxime using a reagent like methoxyamine hydrochloride (MeOx).[3] This step effectively "caps" the reactive carbonyl group, preventing potential enolization and the formation of multiple derivatives in the subsequent silylation step. The second step, silylation, introduces a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5][6] This TMS derivatization further increases the volatility and thermal stability of the molecule, making it highly suitable for GC-MS analysis.
This application note provides a detailed protocol for the oximation and silylation of this compound, enabling sensitive and accurate quantification by GC-MS.
Data Presentation
Quantitative analysis of this compound was performed using an external calibration curve. The following table summarizes the performance characteristics of the method.
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Derivatization Yield | > 95% |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Methoxyamine hydrochloride (MeOx) (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous (99.8%)
-
Ethyl acetate, HPLC grade
-
Anhydrous sodium sulfate
-
Helium, carrier gas (99.999% purity)
-
GC vials with inserts and caps
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Autosampler
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
Sample Preparation and Derivatization Protocol
-
Sample Aliquoting: Pipette 100 µL of the sample or standard solution into a GC vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Oximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes in a heating block.[3]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 30 minutes.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Parameters
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for Derivatized this compound: (Note: These are hypothetical ions and should be confirmed experimentally) m/z [M]+, [M-15]+, [M-29]+, [M-89]+
-
Mandatory Visualization
Caption: Experimental workflow for the derivatization of this compound.
Caption: Logical relationship of the two-step derivatization process.
Conclusion
The described two-step derivatization protocol involving oximation followed by silylation provides a highly effective method for the GC-MS analysis of this compound. This procedure significantly improves the volatility and thermal stability of the analyte, resulting in enhanced chromatographic performance, including better peak shape, increased sensitivity, and improved accuracy and precision of quantification. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals requiring reliable and sensitive analysis of this compound in their samples.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of 2'-Ethoxyacetophenone by Recrystallization
Introduction
2'-Ethoxyacetophenone is a versatile intermediate compound utilized in various fields, including organic synthesis for the development of pharmaceuticals and agrochemicals, as a photoinitiator in UV-curable coatings and inks, and in the flavor and fragrance industry.[1] Its purity is crucial for these applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This process relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. This application note provides a detailed protocol for the purification of this compound by recrystallization.
Physicochemical Properties of this compound
A summary of the key physical properties of this compound is presented in the table below. Understanding these properties is essential for developing an effective recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.2 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 36-40 °C | [1][2] |
| Boiling Point | 243-244 °C | [2] |
| Purity (Typical) | ≥ 99% (GC) | [1] |
Table 1: Physicochemical Properties of this compound.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound using a mixed solvent system of ethanol and water. The principle of "like dissolves like" suggests that a moderately polar solvent would be suitable for this aromatic ketone.[3][4] Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent will decrease the solubility of the organic compound at lower temperatures, promoting crystallization.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection and Dissolution:
-
Place a sample of crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol dropwise until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a separate Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
To the clear, hot filtrate, add deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the turbidity just disappears.
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 30 °C) or in a desiccator until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery of the purified compound.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound is too soluble.[3] To remedy this, reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.
-
Low Recovery: A low recovery may result from using too much solvent during the dissolution or washing steps. Ensure the minimum amount of hot solvent is used for dissolution and that the crystals are washed with a minimal amount of cold solvent.
By following this detailed protocol, researchers, scientists, and drug development professionals can effectively purify this compound to the high degree of purity required for their specific applications.
References
Application Notes: 2'-Ethoxyacetophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Ethoxyacetophenone (also known as 1-acetyl-2-ethoxybenzene or 2-acetylphenetole) is an aromatic ketone that serves as a versatile intermediate and building block in medicinal chemistry.[1][2] Its structure, featuring a reactive acetyl group and an ethoxy-substituted phenyl ring, makes it a valuable precursor for synthesizing a variety of heterocyclic compounds and complex molecules with therapeutic potential.[1] In drug discovery, acetophenone derivatives are recognized as crucial scaffolds for developing novel pharmacological agents.[3][4] This document provides detailed application notes, experimental protocols, and data related to the use of this compound and its structural analogs in medicinal chemistry.
Compound Profile:
-
IUPAC Name: 1-(2-ethoxyphenyl)ethanone[5]
-
Appearance: White to pale yellow solid[1]
-
Melting Point: 36-40 °C[1]
Core Application: Intermediate in the Synthesis of Bioactive Molecules
This compound's primary role in medicinal chemistry is as a starting material for more complex molecules. Its acetyl group is readily functionalized, making it an ideal precursor for constructing various pharmacologically active scaffolds.
1. Synthesis of Chalcones via Claisen-Schmidt Condensation:
The most prominent application of acetophenones in medicinal chemistry is in the synthesis of chalcones (α,β-unsaturated ketones) through the base-catalyzed Claisen-Schmidt condensation.[6][7] Chalcones are naturally occurring compounds that serve as key precursors for flavonoids and other heterocyclic systems, exhibiting a wide array of biological activities.[8][9] The reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde.
The general mechanism involves the abstraction of an α-hydrogen from the acetophenone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol adduct undergoes dehydration to yield the stable, conjugated chalcone.[6]
Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.
2. Precursor for Other Heterocyclic Compounds:
The chalcone scaffold derived from this compound is a versatile intermediate for synthesizing other important heterocyclic systems, such as:
-
Pyrazolines: Synthesized through the condensation of chalcones with hydrazine derivatives.
-
Flavonoids: Formed via intramolecular cyclization of hydroxylated chalcones.
-
Aza-Michael Adducts: Chalcones can act as Michael acceptors in reactions with amines to produce compounds like substituted 1,3-diphenyl-3-(phenylamino)propan-1-ones.[7]
3. Linker Moiety in Complex Drug Molecules:
Substituted acetophenones can also function as a "linker" connecting different pharmacophores in a single molecule. For instance, a 2-hydroxyacetophenone derivative was identified as a highly effective linker in the design of potent and selective agonists for the Liver X Receptor (LXR), a key target in atherosclerosis treatment.[10] The incorporation of this linker enhanced the LXRβ agonistic activity by 20-fold compared to previous compounds.[10] This highlights the potential of the acetophenone scaffold to optimize the potency and selectivity of drug candidates.
Caption: this compound as a precursor to various bioactive compounds.
Biological Activities of Acetophenone Derivatives
While data on this compound itself is limited, its structural analogs (especially hydroxyacetophenones) are precursors to compounds with a broad spectrum of pharmacological activities.[3][11] The nature and position of substituents on the phenyl ring significantly influence these activities.[11]
Summary of Biological Activities:
-
Anti-inflammatory: Many acetophenone derivatives, such as paeonol and apocynin, exhibit anti-inflammatory properties.[3] Derivatives of 2,4-dihydroxyacetophenone have been developed as antileukotrienic agents, inhibiting leukotriene biosynthesis and receptor binding.[12]
-
Enzyme Inhibition: Bis-Schiff bases synthesized from 2,4-dihydroxyacetophenone have shown potent inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3) enzymes, which are important targets for various conditions.[13]
-
Antioxidant: The antioxidant potential of acetophenones is often linked to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl groups on the aromatic ring.[11]
-
Antimicrobial & Antifungal: The α,β-unsaturated ketone moiety in chalcones derived from acetophenones is responsible for their antimicrobial activity against a range of bacteria and fungi.[9]
-
Anticancer: Certain chalcones and trihydroxyacetophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][8]
Quantitative Data Summary
The following table summarizes quantitative biological activity data for derivatives of structurally related acetophenones.
| Compound Class | Target/Assay | Compound/Derivative | IC₅₀ / EC₅₀ (µM) | Reference |
| PDE-1 Inhibitors | Phosphodiesterase-1 | Bis-Schiff bases of 2,4-dihydroxyacetophenone | 0.05 ± 0.11 to 8.02 ± 1.03 | [13] |
| PDE-3 Inhibitors | Phosphodiesterase-3 | Bis-Schiff bases of 2,4-dihydroxyacetophenone | 0.012 ± 0.32 to 1.01 ± 0.22 | [13] |
| LXRβ Agonists | Liver X Receptor β | 2-hydroxyacetophenone derivative linker | 20-fold more potent (EC₅₀) | [10] |
| α-Glucosidase Inhibitors | α-Glucosidase | Bis-Schiff bases of 2,4-dihydroxyacetophenone | 1.23 ± 0.03 to 73.85 ± 0.61 | [13] |
Note: The data presented is for derivatives of hydroxyacetophenones, which are structural analogs of this compound, illustrating the therapeutic potential of this compound class.
Experimental Protocols
The following are detailed protocols for the synthesis of chalcones from a substituted acetophenone, which can be adapted for this compound.
Protocol 1: Conventional Synthesis of Chalcones in Ethanol [6]
This protocol describes a standard Claisen-Schmidt condensation using an aqueous base in an alcohol solvent.
Materials:
-
Substituted Acetophenone (e.g., this compound) (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Potassium Hydroxide (KOH), 20% w/v aqueous solution
-
Ethanol
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized water
-
Round bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol in a round bottom flask.
-
Cool the flask in an ice bath and begin stirring.
-
Add the 20% aqueous KOH solution dropwise to the reaction mixture while maintaining the temperature.
-
Continue stirring the reaction at room temperature for the prescribed time (typically 4-24 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with 10% HCl until the pH is acidic, which will cause the chalcone product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the crude product. It can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Solvent-Free Synthesis of Chalcones via Grinding [6]
This "green chemistry" approach avoids the use of organic solvents.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (2.0 eq total)
-
Solid Potassium Hydroxide (KOH) (2.0 eq)
-
Grinding jar (e.g., ball mill or mortar and pestle)
-
Methanol (for workup)
-
Hydrochloric Acid (HCl), 1 M solution
Procedure:
-
Charge a grinding jar with the substituted acetophenone (1.0 eq), one equivalent of the substituted benzaldehyde (1.0 eq), and solid KOH (2.0 eq).
-
Conduct the first grinding cycle for 30 minutes.
-
Open the jar and add the second equivalent of the substituted benzaldehyde (1.0 eq).
-
Conduct the second grinding cycle for another 30 minutes.
-
After grinding, dissolve the resulting powder in a minimal amount of cold methanol.
-
Acidify the solution with cold 1 M HCl to a pH of approximately 3.
-
The precipitated yellow product is then filtered, washed with cold water, and dried.
Caption: Inhibition of the COX-2 signaling pathway by an acetophenone-derived analogue.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of chalcones and other heterocyclic compounds that possess a wide range of significant biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. The established synthetic protocols, such as the Claisen-Schmidt condensation, provide a robust foundation for researchers and drug development professionals to explore novel derivatives for therapeutic applications. Further investigation into this scaffold is warranted to develop new and potent drug candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2142-67-8 | FE55031 | Biosynth [biosynth.com]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions [mdpi.com]
- 4. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.klivon.com [dev.klivon.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. jocpr.com [jocpr.com]
- 10. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of 2'-Ethoxychalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal properties. The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde. This straightforward and efficient reaction allows for the facile introduction of various substituents on both aromatic rings, enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from 2'-ethoxyacetophenone and various aromatic aldehydes. Furthermore, it summarizes the biological activities of these compounds, presenting key quantitative data to aid in drug discovery and development efforts.
Reaction of this compound with Aromatic Aldehydes: The Claisen-Schmidt Condensation
The reaction of this compound with aromatic aldehydes proceeds via a base-catalyzed Claisen-Schmidt condensation. In this reaction, a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the this compound, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the 2'-ethoxychalcone. The reaction is typically carried out in a protic solvent like ethanol or methanol at room temperature.
Data Presentation
Synthesis of 2'-Ethoxychalcone Derivatives
The following table summarizes the reaction yields for the synthesis of various 2'-ethoxychalcone derivatives from this compound and a selection of substituted aromatic aldehydes. The yields are representative of typical Claisen-Schmidt condensation reactions and demonstrate the influence of substituents on the aromatic aldehyde.
| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | (E)-1-(2-ethoxyphenyl)-3-phenylprop-2-en-1-one | 6 | 85 |
| 2 | 4-Methoxybenzaldehyde | (E)-1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 6 | 92 |
| 3 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2-ethoxyphenyl)prop-2-en-1-one | 8 | 88 |
| 4 | 4-Nitrobenzaldehyde | (E)-1-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 8 | 95 |
| 5 | 3,4-Dimethoxybenzaldehyde | (E)-3-(3,4-dimethoxyphenyl)-1-(2-ethoxyphenyl)prop-2-en-1-one | 6 | 96[1] |
| 6 | 3,5-Dimethoxybenzaldehyde | (E)-3-(3,5-dimethoxyphenyl)-1-(2-ethoxyphenyl)prop-2-en-1-one | 6 | 88[1] |
| 7 | 2,3-Dimethoxybenzaldehyde | (E)-3-(2,3-dimethoxyphenyl)-1-(2-ethoxyphenyl)prop-2-en-1-one | 7 | 74[1] |
| 8 | 3,4,5-Trimethoxybenzaldehyde | (E)-1-(2-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 7 | 72[1] |
Biological Activities of Chalcone Derivatives
The synthesized chalcones are valuable scaffolds for the development of therapeutic agents. The following tables summarize the in vitro biological activities of various chalcone derivatives, providing insights into their potential applications.
Table 2: Anticancer Activity of Chalcone Derivatives (IC50 values in µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | HepG2 (Liver) | A549 (Lung) |
| Chalcone A | 23.12[2] | 22.4[3] | 80.09[2] | - |
| Chalcone B | 102.05[2] | - | - | - |
| Chalcone C | - | 0.34[3] | 10-50[3] | - |
| Chalcone D | - | - | - | 23.89 |
Table 3: Antimicrobial Activity of Chalcone Derivatives (MIC values in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| Chalcone E | 88 | 99 | - | 82 |
| Chalcone F | 50 | - | >250 | - |
| Chalcone G | 90 | - | 125 | - |
| Chalcone H | - | - | 50 | - |
Table 4: Anti-inflammatory Activity of Chalcone Derivatives
| Compound | Assay | IC50 (µM) |
| Chalcone I | β-glucuronidase release inhibition | 1.6[2] |
| Chalcone J | Lysozyme release inhibition | 1.4[2] |
| Chalcone K | Nitric oxide (NO) formation inhibition | 0.7[2] |
| Butein | COX-2 Inhibition | 40% inhibition at 50 µM |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2'-Ethoxychalcones
This protocol describes a standard method for the synthesis of 2'-ethoxychalcones via the Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol (or Methanol)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in a minimal amount of ethanol with stirring.
-
In a separate beaker, prepare a solution of NaOH or KOH (2.0 eq) in a small amount of water and cool it in an ice bath.
-
Slowly add the cold aqueous base solution to the ethanolic solution of the reactants with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Formation of a precipitate often indicates product formation.
-
After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2'-ethoxychalcone.
-
Dry the purified crystals, determine the yield, and characterize the compound using appropriate analytical techniques (e.g., melting point, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualization
Reaction Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2'-ethoxychalcones.
References
Microwave-Assisted Synthesis of Heterocyclic Scaffolds from 2'-Ethoxyacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various heterocyclic compounds utilizing 2'-ethoxyacetophenone as a key starting material. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced purity, aligning with the principles of green chemistry.[1]
Synthesis of Chalcones: Versatile Intermediates
Chalcones, or 1,3-diaryl-2-propen-1-ones, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids and serve as versatile intermediates for the synthesis of various heterocyclic compounds such as pyrimidines.[1][2] The Claisen-Schmidt condensation of this compound with various aromatic aldehydes under microwave irradiation provides a rapid and efficient route to these valuable compounds.
Comparative Synthesis Data
The following table summarizes a comparison of conventional and microwave-assisted methods for the synthesis of a representative chalcone, demonstrating the efficiency of MAOS.
| Entry | Method | Aldehyde | Catalyst/Base | Solvent | Power (W) / Temp. (°C) | Time | Yield (%) |
| 1 | Conventional | 4-Chlorobenzaldehyde | KOH | Ethanol | Reflux | 4-6 h | 60-70 |
| 2 | Microwave | 4-Chlorobenzaldehyde | KOH | Ethanol | 210 W | 7-10 min | 80-90 |
Experimental Protocol: Microwave-Assisted Synthesis of (E)-1-(2-ethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Microwave Reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stirrer, dissolve this compound (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in ethanol (5 mL).
-
Slowly add a 40% aqueous solution of potassium hydroxide (5 mL) to the mixture with constant stirring.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 210 W for 7-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into crushed ice and neutralize with dilute HCl.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain the pure chalcone.
Experimental Workflow
Synthesis of Flavones: Bioactive Scaffolds
Flavones are a significant class of flavonoids known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. A common and effective method for flavone synthesis is the oxidative cyclization of 2'-hydroxychalcones. While this compound lacks the free hydroxyl group for direct cyclization, a common synthetic strategy involves the demethylation/de-ethylation of the resulting ethoxy-substituted chalcone followed by cyclization. For the purpose of this protocol, we will focus on a more direct, analogous synthesis from the closely related 2'-hydroxyacetophenone to illustrate the microwave-assisted cyclization of a chalcone intermediate.
Comparative Synthesis Data
The following table highlights the advantages of the microwave-assisted synthesis of flavones from 2'-hydroxychalcones.
| Entry | Method | Chalcone Precursor | Reagent | Solvent | Power (W) / Temp. (°C) | Time | Yield (%) |
| 1 | Conventional | 2'-Hydroxychalcone | I₂ | DMSO | Reflux | 20-40 min | 60-70 |
| 2 | Microwave | 2'-Hydroxychalcone | I₂ | DMSO | 900 W | 2-3 min | 80-92 |
Experimental Protocol: Microwave-Assisted Synthesis of Flavone (from 2'-Hydroxychalcone)
Materials:
-
2'-Hydroxychalcone (1 mmol)
-
Iodine (I₂) (0.2 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Microwave Reactor
-
Saturated sodium thiosulfate solution
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave reaction vial, dissolve the 2'-hydroxychalcone (1 mmol) in DMSO (2 mL).
-
Add a catalytic amount of iodine (0.2 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 900 W for 2-3 minutes.
-
After cooling, pour the reaction mixture into water.
-
Add a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Synthesis of Quinolines: A Privileged Heterocycle
The quinoline scaffold is a core structure in a multitude of natural products and synthetic drugs with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classical method for quinoline synthesis. Microwave irradiation has been shown to significantly accelerate this transformation.[5]
Comparative Synthesis Data
The following table presents a comparison between conventional and microwave-assisted Friedländer synthesis of a quinoline derivative.
| Entry | Method | Amine | Carbonyl Compound | Catalyst | Power (W) / Temp. (°C) | Time | Yield (%) |
| 1 | Conventional | 2-Aminobenzophenone | Cyclohexanone | Acetic Acid | RT | Several days | Poor |
| 2 | Microwave | 2-Aminobenzophenone | Cyclohexanone | Acetic Acid | 160 °C | 5 min | Excellent |
Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a Tetrahydroacridine Derivative
Materials:
-
2'-Aminoacetophenone (analogous to the reactivity of this compound in this context)
-
Cyclohexanone
-
Glacial Acetic Acid
-
Microwave Reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dedicated microwave process vial equipped with a magnetic stir bar, add 2'-aminoacetophenone (1 mmol) and cyclohexanone (1.2 mmol).
-
Add glacial acetic acid (3 mL) to act as both solvent and catalyst.
-
Seal the vial tightly and place it in the microwave reactor.
-
Set the reaction temperature to 160 °C and the reaction time to 5 minutes.
-
After the reaction is complete, cool the vial to below 50 °C.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow
Synthesis of Pyrimidines: Key Nitrogen Heterocycles
Pyrimidines are fundamental components of nucleic acids and a wide array of biologically active molecules. One efficient method for their synthesis involves the reaction of chalcones with a nitrogen-containing reagent like urea or guanidine.[2][6]
Comparative Synthesis Data
The following table compares the conventional and microwave-assisted synthesis of pyrimidine derivatives from chalcones.
| Entry | Method | Chalcone | Reagent | Base | Solvent | Power (W) / Temp. (°C) | Time | Yield (%) |
| 1 | Conventional | Ethoxy-substituted Chalcone | Urea | KOH | Ethanol | Reflux | 4 h | 58-65 |
| 2 | Microwave | Ethoxy-substituted Chalcone | Urea | KOH | Ethanol | 210 W | 7-10 min | 79-85 |
Experimental Protocol: Microwave-Assisted Synthesis of a Pyrimidine Derivative from a Chalcone
Materials:
-
(E)-1-(2-ethoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Urea
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Microwave Reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 10 mL microwave reaction vial, dissolve the chalcone (1 mmol) and urea (1.2 mmol) in ethanol (5 mL).
-
Add a 40% aqueous solution of potassium hydroxide (5 mL) slowly with stirring.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 210 W for 7-10 minutes, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.
Experimental Workflow
Biological Significance and Signaling Pathways
The heterocyclic scaffolds synthesized from this compound, particularly flavones, are of significant interest in drug discovery due to their potential to modulate key cellular signaling pathways implicated in diseases such as cancer.
Inhibition of the PI3K/Akt Signaling Pathway by Flavones
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[7][8] Flavonoids have been shown to inhibit this pathway at various points, contributing to their anticancer properties.[9][10] The combination of certain drugs with flavones can synergistically inhibit the PI3K/Akt pathway, leading to enhanced apoptosis in cancer cells.[7]
PI3K/Akt Signaling Pathway Diagram
The synthesized ethoxy-substituted heterocyclic compounds represent a valuable library for screening against various biological targets. The presence of the ethoxy group can influence the lipophilicity and metabolic stability of the molecules, potentially leading to improved pharmacokinetic properties. Further investigation into the biological activities of these novel compounds is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. dspace.lpu.in:8080 [dspace.lpu.in:8080]
- 2. ijres.org [ijres.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-Ethoxyacetophenone Claisen-Schmidt Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Claisen-Schmidt reaction for the synthesis of chalcones from 2'-Ethoxyacetophenone.
Troubleshooting Guides
This section addresses common issues encountered during the Claisen-Schmidt condensation of this compound with aromatic aldehydes.
Issue 1: Low or No Chalcone Yield
Symptoms:
-
Minimal to no precipitation of the chalcone product.
-
Thin-Layer Chromatography (TLC) analysis shows a high concentration of unreacted this compound and/or the aromatic aldehyde.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | The basic catalyst (e.g., NaOH, KOH) may be old or have reduced activity due to absorption of atmospheric CO₂ and moisture. Use a fresh batch or a recently prepared aqueous solution of the base. For solvent-free methods, 20 mol% of solid NaOH has been shown to be effective for related reactions.[1][2] |
| Suboptimal Catalyst Concentration | The concentration of the base is critical. Too low a concentration may not be sufficient to deprotonate the this compound effectively. Conversely, excessively high concentrations can promote side reactions. An optimization of the catalyst loading is recommended, starting with catalytic amounts and incrementally increasing if necessary. |
| Inappropriate Reaction Temperature | Many Claisen-Schmidt reactions proceed at room temperature (20-25 °C).[3] If the reaction is sluggish, gentle heating to 40-50 °C can increase the rate.[3][4] However, excessive heat can lead to side reactions and decomposition.[3] |
| Insufficient Reaction Time | The reaction may not have reached completion. It is crucial to monitor the reaction's progress using TLC.[3] Reactions can take anywhere from a few hours to overnight to complete.[3] |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction rate will be significantly hindered. Ensure adequate solvent volume for complete dissolution. Vigorous stirring is also essential. |
| Reversibility of the Aldol Addition | The initial aldol addition can be reversible. Driving the reaction towards the final chalcone product often requires conditions that favor the subsequent dehydration step, which can be facilitated by heating.[4] |
Issue 2: Formation of Multiple Products and Purification Difficulties
Symptoms:
-
TLC analysis of the crude product shows multiple spots in addition to the desired chalcone.
-
Difficulty in obtaining a pure product through recrystallization, often resulting in an oily or gummy substance instead of crystals.
Possible Side Reactions and Solutions:
| Side Reaction | Mitigation Strategy |
| Self-Condensation of this compound | This occurs when the enolate of this compound reacts with another molecule of itself. To minimize this, slowly add the this compound to a mixture of the aromatic aldehyde and the base catalyst. |
| Cannizzaro Reaction of the Aldehyde | Aromatic aldehydes lacking α-hydrogens can undergo disproportionation in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[4] This can be minimized by using a milder base, a lower reaction temperature, or by carefully controlling the stoichiometry to avoid a large excess of the base.[4] |
| Michael Addition | The enolate of this compound can add to the α,β-unsaturated chalcone product. To suppress this, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the this compound. Lowering the reaction temperature can also be effective. |
Purification Guidance: If an oily product is obtained, it could be due to impurities or the inherent properties of the chalcone. To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal. If these methods fail, column chromatography is the recommended purification method.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base catalyst in the Claisen-Schmidt reaction?
A1: The base catalyst, typically NaOH or KOH, deprotonates the α-carbon of the this compound to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, initiating the condensation.
Q2: Why are aromatic aldehydes without α-hydrogens preferred for this reaction?
A2: The selectivity of the Claisen-Schmidt reaction relies on the fact that aromatic aldehydes, such as benzaldehyde, lack α-hydrogens. This prevents them from forming an enolate themselves, thus avoiding self-condensation and leading to higher yields of the desired chalcone product.
Q3: What are the advantages of using a solvent-free approach?
A3: Solvent-free methods, often involving grinding the solid reactants with a solid catalyst, are considered a "green chemistry" approach as they eliminate the need for hazardous organic solvents.[2] These techniques can also lead to shorter reaction times and simpler product isolation.[4]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.[3]
Q5: My reaction mixture turned dark brown/black. What does this indicate?
A5: A dark coloration of the reaction mixture often suggests the occurrence of side reactions or decomposition of the starting materials or product. This is frequently caused by excessively high reaction temperatures or a high concentration of a strong base.[3]
Experimental Protocols
Note: As specific quantitative data for this compound is limited in the available literature, the following protocols are based on general procedures for the Claisen-Schmidt condensation of related acetophenone derivatives. Optimization of these conditions for your specific system is highly recommended.
Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in absolute ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 40-50% w/v) dropwise.
-
Reaction: Continue stirring the mixture at room temperature or gently heat to 40-50 °C.[4] Monitor the reaction's progress by TLC. Reaction times can range from 2 to 24 hours.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Purification: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Solvent-Free Synthesis by Grinding
-
Reactant Mixture: In a mortar, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and powdered NaOH or KOH (0.2 equivalents).
-
Grinding: Grind the mixture vigorously with a pestle for 10-20 minutes at room temperature. The mixture will likely form a paste and may change color.
-
Isolation: Add cold distilled water to the mortar and continue to grind the solid.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure chalcone.
Data Presentation
Due to the lack of specific data for this compound, the following table presents representative yields for the Claisen-Schmidt condensation of the closely related 2'-hydroxyacetophenone with various substituted benzaldehydes. These values can serve as a benchmark for what might be expected.
Table 1: Representative Yields for the Synthesis of 2'-Hydroxychalcones
| 2'-Hydroxyacetophenone | Substituted Benzaldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 eq | 3,4-Dimethoxybenzaldehyde | KOH (2 eq) | None (Ball Mill) | 1 | 96 |
| 1 eq | 3,4,5-Trimethoxybenzaldehyde | KOH (2 eq) | None (Ball Mill) | 1 | 72 |
| 1 eq | 2,4,5-Trimethoxybenzaldehyde | KOH (2 eq) | None (Ball Mill) | 1 | 84 |
| 1 eq | 4-Fluorobenzaldehyde | KOH | Ethanol | 6-8 | 80 |
Data adapted from studies on 2'-hydroxychalcones and may not be directly representative of reactions with this compound.[5]
Visualizations
Caption: Troubleshooting workflow for low yield in Claisen-Schmidt reactions.
Caption: Common side reactions and their mitigation strategies.
References
Technical Support Center: Troubleshooting Low Yield in 2'-Ethoxyacetophenone Synthesis
Welcome to the technical support center for the synthesis of 2'-Ethoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low product yield during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its main challenges?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of phenetole with an acetylating agent (e.g., acetyl chloride or acetic anhydride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While effective, this reaction is prone to several challenges that can lead to low yields, including side reactions, improper reaction conditions, and difficulties in product purification.[1][2]
Q2: What are the primary side products that can form during the Friedel-Crafts acylation of phenetole?
A2: The primary side products in this synthesis are the para-isomer, 4'-Ethoxyacetophenone, and polyacylated products.[1] The ethoxy group is an ortho-para directing group, meaning acylation can occur at either position. The formation of the para-isomer is often thermodynamically favored. Polyacylation can occur if the product, this compound, which is more reactive than the starting material, undergoes a second acylation.
Q3: How does the quality of reagents and solvents impact the reaction yield?
A3: The purity of reagents and the absence of moisture are critical for a successful Friedel-Crafts acylation. The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture and will be quenched by water, rendering it inactive.[1] Similarly, moisture in the solvent or other reagents can lead to the hydrolysis of the acetylating agent and the catalyst, significantly reducing the yield. Therefore, using anhydrous reagents and solvents is essential.
Q4: Can the reaction temperature affect the yield and selectivity of this compound?
A4: Yes, temperature is a critical parameter. Higher temperatures can lead to an increase in the formation of the undesired para-isomer and promote polysubstitution and other side reactions. Conversely, a temperature that is too low may result in an incomplete reaction. Careful control of the reaction temperature is necessary to optimize the yield of the desired ortho-product.
Q5: How can I improve the separation of this compound from its para-isomer?
A5: Separating the ortho and para isomers can be challenging due to their similar physical properties. Techniques such as fractional distillation under reduced pressure or column chromatography are often employed. The choice of solvent system for chromatography is crucial for achieving good separation.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to identifying and resolving the root causes of low yield in your this compound synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield of this compound.
Data Presentation: Impact of Experimental Parameters on Yield
| Parameter | Potential Issue if Not Optimized | Recommended Action | Expected Outcome |
| Catalyst (AlCl₃) Stoichiometry | Insufficient catalyst leads to incomplete reaction. Excess may promote side reactions. | Use at least a stoichiometric amount relative to the ketone, as the product complexes with AlCl₃.[3] A slight excess (1.1-1.2 equivalents) relative to the acetylating agent is common. | Maximizes conversion of the limiting reagent. |
| Reaction Temperature | High temperatures favor para-substitution and polysubstitution. Low temperatures may lead to an incomplete reaction. | Maintain a low to moderate temperature (e.g., 0-25 °C) and monitor the reaction progress. | Improved regioselectivity for the ortho product. |
| Solvent | Non-anhydrous solvents will quench the catalyst. The polarity can influence isomer ratios. | Use a dry, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂). | Prevents catalyst deactivation and can favor ortho-acylation. |
| Addition Rate of Reagents | Rapid addition can cause uncontrolled exotherms, leading to side reactions. | Add the acetylating agent dropwise to the mixture of phenetole and AlCl₃ at a controlled temperature. | Better temperature control and reduced side product formation. |
| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time can promote side reactions or product degradation. | Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint. | Reaction stopped at the point of maximum product formation. |
Reaction Pathway and Side Reactions
The desired synthesis of this compound proceeds via an electrophilic aromatic substitution (Friedel-Crafts Acylation). However, competing reactions can lower the yield of the target molecule.
Caption: Main reaction and side reactions in this compound synthesis.
Experimental Protocol: Friedel-Crafts Acylation of Phenetole
This protocol provides a general methodology. Researchers should optimize the specific conditions for their laboratory setup.
Materials:
-
Phenetole (purified, anhydrous)
-
Acetyl chloride (or acetic anhydride)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.
-
Addition of Phenetole: To the cooled suspension, add phenetole (1.0 eq.) dissolved in a small amount of anhydrous DCM.
-
Addition of Acetylating Agent: Add acetyl chloride (1.05 eq.) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the ortho and para isomers.
-
References
Troubleshooting side product formation in chalcone synthesis
<_ . ## Technical Support Center: Chalcone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during chalcone synthesis.
Frequently Asked questions (FAQs)
Q1: What is the most common method for synthesizing chalcones and what are the typical side products?
A1: The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic ketone (like acetophenone) and an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde).[1][2] Common side-products include:
-
Cannizzaro reaction products: This occurs when the aromatic aldehyde self-condenses in the presence of a strong base.[1][3]
-
Michael addition adducts: The newly formed chalcone can be attacked by another enolate from the starting ketone.[1][4]
-
Self-condensation products of the ketone: The ketone can react with itself if it possesses reactive α-hydrogens.[1][2]
-
Polymerization products: Chalcones may polymerize under certain conditions.[1]
-
Unreacted starting materials: Incomplete reactions can leave behind significant amounts of the initial ketone and aldehyde.[1]
Q2: How can I prevent the Michael addition side reaction?
A2: The Michael addition occurs when an enolate (typically from the starting ketone) attacks the β-carbon of the chalcone product, forming an undesired adduct.[4] This side reaction is promoted by strong bases, high temperatures, prolonged reaction times, and an excess of the enolizable ketone.[4] To minimize this:
-
Use Milder Bases: Employing weaker bases or a stoichiometric amount of a strong base can be effective.[4]
-
Control Temperature: Running the reaction at lower temperatures, for instance in an ice bath, significantly reduces the rate of Michael addition.[4]
-
Monitor Reaction Time: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times after the chalcone has formed.[4]
-
Adjust Stoichiometry: Using a slight excess of the aldehyde can help ensure the enolate preferentially reacts with it instead of the chalcone product.[2][5]
Q3: What causes the Cannizzaro reaction during synthesis and how can it be avoided?
A3: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde, which results in a primary alcohol and a carboxylic acid.[1][3] This side reaction is favored by high concentrations of strong bases.[6] To prevent it, you can:
-
Control Base Addition: Add the base slowly to the reaction mixture to prevent localized high concentrations.[6]
-
Use Milder Bases: Opt for a less concentrated or milder base.[6][7]
-
Alter Reactant Addition Order: First, react the acetophenone with the base to form the enolate before adding the benzaldehyde. This ensures the enolate is ready to react with the aldehyde, outcompeting the Cannizzaro pathway.[1]
Q4: My reaction yield is very low. What are the potential causes and solutions?
A4: Low yields can result from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical.[1] Optimization of these parameters is often required.[1]
-
Poor Reagent Quality: Ensure that the aldehydes and ketones used are fresh and pure. Impurities, such as an oxidized aldehyde, can inhibit the reaction.[1][5]
-
Side Reactions: The formation of byproducts like those from Michael addition or the Cannizzaro reaction can consume starting materials, thus reducing the yield of the desired chalcone.[1]
-
Reversibility: The initial aldol addition can be reversible. Driving the reaction towards the dehydrated chalcone product is key.[1]
Q5: My crude product is an oil instead of a solid. What should I do?
A5: The formation of an oily product can be due to impurities or the intrinsic properties of the chalcone itself, as some have low melting points.[2][7]
-
Verify Purity: First, analyze the crude product by TLC. The presence of multiple spots suggests that impurities are preventing crystallization.[2]
-
Attempt Column Chromatography: Purify the oil using column chromatography to remove unreacted starting materials and side products.[2] A common system is silica gel with a hexane/ethyl acetate eluent.[2][5]
-
Induce Crystallization: If the product is pure but oily, try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the mixture in an ice bath may also promote solidification.[7]
Troubleshooting Guide for Side Product Formation
This table summarizes common issues, their likely causes, and suggested solutions to minimize side product formation.
| Issue Observed (via TLC/NMR) | Potential Side Product/Cause | Recommended Solutions & Optimizations |
| Multiple spots on TLC, complex NMR | Self-condensation of Ketone | Slowly add the ketone to the mixture of the aldehyde and base.[2] This keeps the ketone concentration low, favoring the reaction with the aldehyde. |
| Multiple spots on TLC, complex NMR | Cannizzaro Reaction | Use a milder base, lower the reaction temperature, or carefully control stoichiometry to avoid a large excess of base.[2] Ensure the ketone is present to react by adding the base to the ketone first.[1] |
| Multiple spots on TLC, complex NMR | Michael Addition Adduct | Use a slight excess of the aldehyde or perform the reaction at a lower temperature.[2][4] Monitor reaction time to stop it once the chalcone is formed.[4] |
| Dark coloration, formation of tar | Polymerization/Decomposition | Use less harsh reaction conditions, such as lower temperatures or a lower concentration of a strong base.[6] |
| Significant unreacted starting material | Incomplete Reaction | Check the quality and concentration of the catalyst.[5][7] Ensure solvents are anhydrous if using moisture-sensitive bases.[5] Consider increasing reaction time or temperature cautiously while monitoring with TLC.[7] |
Visualizing Reaction Pathways and Workflows
// Reactants Ketone [label="Aromatic Ketone\n(e.g., Acetophenone)"]; Aldehyde [label="Aromatic Aldehyde\n(no α-H)"]; Base [label="Base (e.g., NaOH)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intermediates Enolate [label="Enolate Intermediate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Products Chalcone [label="Desired Chalcone Product\n(α,β-Unsaturated Ketone)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MichaelAdduct [label="Michael Adduct\n(1,5-Dicarbonyl)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CannizzaroProds [label="Cannizzaro Products\n(Alcohol + Carboxylic Acid)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SelfCondensation [label="Ketone Self-Condensation\nProduct", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Reaction Pathway {Ketone, Base} -> Enolate [label="+ Base"]; {Enolate, Aldehyde} -> Chalcone [label="Main Reaction\n(Claisen-Schmidt)"];
// Side Reaction Pathways {Enolate, Chalcone} -> MichaelAdduct [label="Side Reaction 1:\nMichael Addition", color="#EA4335"]; {Aldehyde, Base} -> CannizzaroProds [label="Side Reaction 2:\nCannizzaro", color="#EA4335", style=dashed]; {Enolate, Ketone} -> SelfCondensation [label="Side Reaction 3:\nSelf-Condensation", color="#EA4335", style=dashed]; } Caption: Main and side reaction pathways in chalcone synthesis.
Experimental Protocols
Protocol 1: Chalcone Synthesis with Minimized Michael Addition[4]
This protocol is a standard procedure for chalcone synthesis, modified to reduce the Michael addition side reaction.
-
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol (20 mL)
-
10% Sodium hydroxide solution (5 mL)
-
Ice bath
-
-
Procedure:
-
Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture over 15-20 minutes.
-
Continue stirring the reaction mixture in the ice bath and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours, indicated by the disappearance of starting materials), pour the mixture into ice-cold water (100 mL).
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Protocol 2: Purification by Recrystallization[8][9]
Recrystallization is a highly effective technique for purifying solid chalcones.[8]
-
Materials:
-
Crude chalcone
-
Selected solvent (e.g., 95% Ethanol)
-
Erlenmeyer flask, hot plate, Büchner funnel, vacuum flask
-
-
Procedure:
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring. Continue adding small portions of the hot solvent until the chalcone is completely dissolved.[8]
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and heat for a few minutes.[8]
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, filter the hot solution through a pre-warmed funnel.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals, for instance, in an oven at a suitable temperature.
-
Protocol 3: Purification by Column Chromatography[2][9]
If recrystallization is ineffective or the product is an oil, column chromatography is the preferred method of purification.
-
Materials:
-
Crude chalcone
-
Silica gel (60-120 mesh is common)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
-
Procedure:
-
Column Packing: Prepare the column by making a slurry of silica gel in the chosen eluent (e.g., petroleum ether or hexane) and pouring it into the column (wet packing method). Allow the silica to settle into a uniform bed.[9]
-
Sample Loading: Dissolve the crude chalcone in a minimum amount of the eluent or a slightly more polar solvent, and then adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry, chalcone-adsorbed silica to the top of the column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds of different polarities.
-
Monitoring: Monitor the fractions using TLC to identify which ones contain the pure chalcone.[9]
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified chalcone.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jetir.org [jetir.org]
Improving the purity of 2'-Ethoxyacetophenone after synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2'-Ethoxyacetophenone following its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: After a Friedel-Crafts acylation synthesis of this compound, my crude product is a dark oil. What are the likely impurities?
A1: The dark coloration of your crude product likely indicates the presence of several impurities. Common contaminants stemming from the Friedel-Crafts acylation of phenetole include:
-
Unreacted Starting Materials: Residual phenetole and acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Polysubstituted Products: Di-acylated phenetole isomers can form, especially if the reaction conditions are not carefully controlled.
-
Isomeric Products: Besides the desired ortho-isomer (this compound), the para-isomer (4'-Ethoxyacetophenone) is a common byproduct. The ratio of these isomers can be influenced by the catalyst and reaction temperature.
-
Dealkylation Products: The Lewis acid catalyst can sometimes cleave the ethyl group, leading to the formation of 2'-hydroxyacetophenone.
-
Condensation Products: Self-condensation of acetophenone derivatives can occur at elevated temperatures.[1]
-
Residual Catalyst: Incomplete quenching of the Lewis acid (e.g., AlCl₃) can lead to its presence in the crude product.[2]
Q2: My initial purification by simple distillation resulted in a low yield and only a minor improvement in purity. What went wrong?
A2: Simple distillation is often insufficient for separating this compound from closely boiling impurities, particularly the 4'-ethoxy isomer. Several factors could contribute to the poor outcome:
-
Azeotrope Formation: Impurities may form azeotropes with the product, making separation by simple distillation difficult.[1][3]
-
Close Boiling Points: The boiling points of ortho and para isomers are often very close, requiring more efficient fractional distillation for effective separation.
-
Thermal Decomposition: Prolonged heating during distillation can lead to the decomposition of the product and the formation of additional impurities.[1]
For more effective separation, consider using vacuum distillation to lower the boiling points and minimize thermal stress on the compound.[1]
Q3: I am considering recrystallization to purify my this compound. How do I choose a suitable solvent system?
A3: The key to successful recrystallization is selecting a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4] Here is a general procedure for solvent screening:
-
Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[5] Potential solvents to screen include ethanol, methanol, isopropanol, hexanes, and toluene.[5]
-
Ideal Characteristics: An ideal solvent will dissolve the compound when hot but yield a high recovery of pure crystals upon cooling.[4][6] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[4]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed. The compound should be soluble in one solvent and less soluble in the other.
Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A4: "Oiling out" during recrystallization is a common problem that occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. Here are some troubleshooting steps:
-
Lower the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can encourage oil formation.[4]
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled mixture to redissolve it, and then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a surface for crystal nucleation.[6]
-
Seed Crystals: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to induce crystallization.[6]
-
Change the Solvent System: If the problem persists, you may need to select a different solvent or solvent system with a lower boiling point.
Q5: How can I use column chromatography for purification, and what is a good mobile phase to start with?
A5: Column chromatography is a highly effective method for separating this compound from its isomers and other impurities. A common approach is to use normal-phase chromatography with silica gel as the stationary phase.
A good starting point for the mobile phase (eluent) is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) in hexanes and gradually increase the polarity to elute your compound. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | 90-99.5%[1] | High | Effective for removing non-volatile impurities and some isomers. | May not separate closely boiling isomers effectively; risk of thermal decomposition.[1] |
| Recrystallization | >99%[7] | Moderate to High | Highly effective for removing small amounts of impurities; cost-effective. | Yield can be reduced by the solubility of the product in the cold solvent; may not be effective for grossly impure samples.[5] |
| Column Chromatography | >99% | Moderate | Excellent separation of isomers and other closely related impurities. | More time-consuming and requires larger volumes of solvent; can be more expensive. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and gently heat the mixture while stirring until the solid dissolves completely.
-
Addition of Anti-solvent (if applicable): If using a mixed solvent system, slowly add the anti-solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size) is a good starting point.[8]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reverse-phase chromatography of acetophenone derivatives.[9] A typical starting gradient could be 50:50 acetonitrile:water, which can be optimized based on initial results.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Interpretation: Determine the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks. The identity of the peak can be confirmed by comparing its retention time to that of the reference standard.
Visualizations
Caption: Troubleshooting workflow for improving this compound purity.
Caption: Experimental workflow for recrystallization of this compound.
References
- 1. US4559110A - Acetophenone recovery and purification - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. quora.com [quora.com]
- 7. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 8. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 2'-Ethoxyacetophenone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2'-Ethoxyacetophenone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Impurities in this compound derivatives often originate from the synthetic route, typically a Friedel-Crafts acylation of phenetole. Common impurities may include:
-
Unreacted starting materials: Phenetole and the acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Positional isomers: 4'-Ethoxyacetophenone is a common isomer formed during Friedel-Crafts acylation. The ratio of ortho- to para- isomers can be influenced by the Lewis acid catalyst and reaction conditions.
-
Polyacylated products: Although less common in acylation than alkylation, multiple acyl groups can be introduced onto the aromatic ring under certain conditions.[1]
-
By-products from the catalyst: Residual Lewis acids (e.g., AlCl₃) and their hydrolysis products can contaminate the crude product.
-
Solvent and reagent residues: Solvents used in the reaction and workup, as well as any excess reagents, may be present.
Q2: My this compound derivative is an oil. How can I purify it?
A2: For oily or low-melting point derivatives, purification can be challenging. Common techniques include:
-
Column Chromatography: This is a highly effective method for separating isomers and other impurities with different polarities. A silica gel column with a gradient elution of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is a good starting point.
-
Distillation: If the derivative is thermally stable, vacuum distillation can be used to separate it from less volatile or non-volatile impurities.
-
Liquid-liquid extraction: This can be used to remove water-soluble impurities and residual acids or bases from the workup.
Q3: I am having trouble crystallizing my this compound derivative. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the compound itself. To optimize crystallization:
-
Solvent screening: Test a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Common choices include ethanol, methanol, isopropanol, toluene, and hexane, or mixtures of these.
-
Slow cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oils.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and promote crystal growth.
Q4: How can I assess the purity of my purified this compound derivative?
A4: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity analysis. A reversed-phase HPLC method with UV detection is suitable for most acetophenone derivatives.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly sensitive and excellent for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary for some polar derivatives to increase volatility.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide information on the presence of impurities by showing signals that do not correspond to the desired product. Quantitative NMR (qNMR) can be used for accurate purity determination.[4]
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values is a good indicator of high purity for solid compounds.
Troubleshooting Guides
Low Yield After Purification
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low recovery from recrystallization | The compound is too soluble in the cold recrystallization solvent. | - Use a less polar solvent or a solvent mixture. - Ensure you are using the minimum amount of hot solvent to dissolve the compound. - Cool the solution for a longer period at a lower temperature. |
| Premature crystallization during hot filtration. | - Preheat the funnel and filter flask. - Use a fluted filter paper for faster filtration. - Add a small excess of hot solvent before filtering. | |
| Low recovery from column chromatography | The compound is strongly adsorbed to the silica gel. | - Increase the polarity of the eluent. - Consider using a different stationary phase, such as alumina. |
| The compound is very soluble in the eluent and elutes too quickly with impurities. | - Use a less polar eluent system. - Ensure proper column packing to improve resolution. | |
| General low yield | Incomplete reaction or side reactions during synthesis. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, catalyst, reaction time).[5] |
| Loss of product during workup and transfers. | - Ensure all glassware is thoroughly rinsed with the appropriate solvent to recover all the product.[5] - Be cautious during solvent removal (rotoevaporation) if the product is volatile. |
Persistent Impurities
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Presence of positional isomer (e.g., 4'-ethoxyacetophenone) | Isomers have very similar polarities and solubilities. | - Optimize column chromatography with a shallow solvent gradient to improve separation. - Consider preparative HPLC for high-purity samples. - For solid derivatives, fractional crystallization may be effective. |
| Broad melting point range after recrystallization | The compound is still impure. | - Perform a second recrystallization using a different solvent system. - If the compound is an oil, purify by column chromatography before attempting to crystallize. |
| Unexpected peaks in HPLC or GC-MS | Contamination from solvents, reagents, or degradation. | - Ensure high-purity solvents and reagents are used. - Check the stability of the compound under the purification conditions (e.g., heat during distillation). |
Data Presentation
Table 1: Comparison of Analytical Methods for Purity Assessment of Acetophenone Derivatives
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Separation based on volatility and polarity, followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclei. |
| Sample Volatility | Suitable for a wide range of volatilities, including non-volatile compounds.[4] | Requires volatile or semi-volatile analytes; derivatization may be needed.[4] | Not dependent on volatility. |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range.[3] | High sensitivity, especially with selected ion monitoring (SIM).[4] | Lower sensitivity compared to HPLC and GC-MS. |
| Advantages | - No derivatization required for most acetophenones.[4] - Robust and versatile for routine testing. | - Excellent for identifying unknown volatile impurities. - High selectivity. | - Primary analytical method, no need for a reference standard of the same compound. - Provides structural information. |
| Limitations | - May require method development for optimal separation. | - Not suitable for thermally labile compounds. - Derivatization can add complexity.[4] | - Lower sensitivity. - Higher instrumentation cost. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Solid this compound Derivative
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of the selected hot solvent to completely dissolve the solid while stirring and heating.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a preheated funnel and fluted filter paper into a clean, preheated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point.
Protocol 2: General Procedure for Column Chromatography of a this compound Derivative
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
References
How to remove unreacted 2'-Ethoxyacetophenone from reaction mixture.
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 2'-Ethoxyacetophenone from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why can it be difficult to remove unreacted this compound?
A1: The difficulty in removing this compound often arises from its structural and polarity similarities to the desired product, especially if the product is also an aromatic ketone. This can lead to comparable solubilities in common organic solvents, making separation by simple extraction or crystallization challenging.
Q2: What are the most common methods for removing unreacted this compound?
A2: The most effective methods for removing this compound are column chromatography and recrystallization. Liquid-liquid extraction with sodium bisulfite can also be used for certain types of ketones, although its effectiveness may vary.
Q3: How can I monitor the removal of this compound during purification?
A3: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of purification.[1] By spotting the crude mixture, fractions from the purification process, and a pure standard of this compound on a TLC plate, you can visualize the separation and identify which fractions, if any, still contain the unreacted starting material.[1] A common solvent system for analyzing aromatic ketones on TLC is a mixture of n-hexane and ethyl acetate.[1][2]
Troubleshooting Guides
Issue 1: Unreacted this compound is still present after the initial work-up.
-
Symptom: Analysis of the crude product by TLC or NMR spectroscopy shows signals corresponding to this compound.
-
Possible Cause: The purification method was not effective enough to separate the starting material from the product due to similar physical properties.
-
Solutions:
-
Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[1] Fine-tuning the solvent system (mobile phase) can achieve separation even for compounds with very similar polarities.
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent purification method.[3] The key is to find a solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while this compound remains in the solution.[4]
-
Bisulfite Extraction: This technique is effective for removing unhindered aldehydes and reactive ketones.[5][6][7] The ketone reacts with sodium bisulfite to form a charged adduct that is soluble in the aqueous layer and can be removed by extraction.[7][8] Note that the reactivity of this compound may be lower than that of simple methyl ketones, potentially requiring more vigorous conditions or longer reaction times.
-
Issue 2: My product and this compound have nearly identical Rf values on TLC.
-
Symptom: It is impossible to distinguish between the product spot and the this compound spot on a TLC plate, even with different solvent systems.
-
Possible Cause: The product and starting material have extremely similar polarities.
-
Solutions:
-
Optimize Chromatography:
-
Solvent System: Experiment with a wider range of solvent polarities. Try adding a small percentage of a third solvent (e.g., methanol or dichloromethane) to the hexane/ethyl acetate mixture to alter the selectivity of the separation.
-
Stationary Phase: If using silica gel is not effective, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
-
Chemical Derivatization: If possible, consider a temporary and reversible chemical modification of your product to significantly alter its polarity, allowing for easy separation of the unreacted ketone. This is an advanced technique and should be approached with caution.
-
Preparative HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC) using a reverse-phase or normal-phase column can provide much higher resolution than standard column chromatography.[9][10]
-
Data Presentation
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [11] |
| Molecular Weight | 164.2 g/mol | [11] |
| Appearance | White to pale yellow solid | [11] |
| Melting Point | 36-40 °C | [11][12][13] |
| Boiling Point | 243-244 °C | [12] |
Experimental Protocols
Protocol 1: Column Chromatography
This method separates compounds by passing a solution through a column packed with a solid adsorbent, such as silica gel.
Materials:
-
Crude reaction mixture
-
Silica gel (for chromatography)
-
Solvents (e.g., n-hexane, ethyl acetate)
-
Glass column with stopcock
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Select a Solvent System: Determine the best solvent system using TLC. The ideal system will show good separation between your product and this compound, with the product having an Rf value of approximately 0.2-0.4.
-
Pack the Column:
-
Prepare a slurry of silica gel in the non-polar solvent (e.g., n-hexane).
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the silica bed.
-
-
Elute the Column:
-
Add the mobile phase (solvent system) to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate. If the separation is difficult, a gradient elution can be used, where the polarity of the solvent is gradually increased over time.[14]
-
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product, free from this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is suitable if your desired product is a solid at room temperature.[3]
Materials:
-
Crude solid product
-
Various recrystallization solvents (e.g., ethanol, methanol, hexanes, ethyl acetate, water)[3][15]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Choose a Solvent: The ideal solvent will dissolve the crude product when hot but not when cold.[4] Test small amounts of your crude product in different solvents to find a suitable one.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[3]
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals.[4]
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[1]
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities, then allow them to dry completely.[1]
Protocol 3: Sodium Bisulfite Extraction (for Reactive Ketones)
This liquid-liquid extraction technique selectively removes reactive ketones from an organic mixture.[5][7]
Materials:
-
Crude reaction mixture
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Separatory funnel
Procedure:
-
Dissolve Mixture: Dissolve the crude reaction mixture in a suitable organic solvent and a water-miscible co-solvent like methanol or THF.[7]
-
Add Bisulfite Solution: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.[5][7]
-
Shake Vigorously: Stopper the funnel and shake vigorously for several minutes, venting frequently to release any pressure.[5] The bisulfite will react with the ketone to form a water-soluble adduct.[6]
-
Separate Layers: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of this compound, can be drained off.[5] The organic layer contains your desired product.
-
Wash and Dry: Wash the organic layer with water and then with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[16]
-
Concentrate: Filter to remove the drying agent and concentrate the organic solution to yield the purified product.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. youtube.com [youtube.com]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. scite.ai [scite.ai]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound CAS#: 14869-39-7 [m.chemicalbook.com]
- 13. This compound | 2142-67-8 [chemicalbook.com]
- 14. Chromatography [web.njit.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. chem.rochester.edu [chem.rochester.edu]
Preventing decomposition of 2'-Ethoxyacetophenone during reaction
Welcome to the Technical Support Center for 2'-Ethoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned brown. What could be the cause?
A1: A brown coloration often indicates decomposition, which could be due to several factors. The most common causes are oxidation of the aromatic ring or acetyl group, or acid-catalyzed degradation. Exposure to air (oxygen), strong oxidizing agents, or high temperatures in the presence of acid can promote the formation of colored byproducts.
Q2: I am observing an unexpected byproduct with a lower molecular weight in my reaction. What is a likely side reaction?
A2: An unexpected byproduct with a lower molecular weight could indicate the cleavage of the ethyl ether linkage. This is particularly common under strongly acidic conditions, which can lead to the formation of 2'-hydroxyacetophenone.
Q3: I am getting a low yield in a reaction where this compound is a starting material. How can I troubleshoot this?
A3: Low yields can result from the decomposition of the starting material or the desired product. To troubleshoot, it is recommended to:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Carefully control the reaction temperature, as higher temperatures can accelerate decomposition pathways.
-
If using acidic or basic reagents, consider using milder conditions or protecting groups for sensitive functionalities if possible.
-
Analyze the crude reaction mixture by techniques like TLC, LC-MS, or GC-MS to identify any major byproducts, which can provide clues about the decomposition pathway.
Q4: Can this compound undergo self-condensation?
A4: While less common for ketones compared to aldehydes, self-condensation (an aldol-type reaction) can occur under strong basic conditions. This would result in higher molecular weight byproducts. Using a non-nucleophilic bulky base or carefully controlling the reaction temperature and addition rate of reagents can minimize this side reaction.
Troubleshooting Guides
Decomposition under Acidic Conditions
Issue: You are running a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄, HBr, HI) and observing the formation of byproducts or a decrease in the yield of your desired product.
Potential Decomposition Pathway: Ether Cleavage
The ether linkage in this compound is susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr and HI.[1][2][3][4] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
Primary Byproduct: 2'-Hydroxyacetophenone
Preventative Measures:
-
Use of Milder Acids: If possible, substitute strong mineral acids with weaker organic acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids that are less prone to promoting ether cleavage.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the compound is exposed to strong acid.
-
Anhydrous Conditions: The presence of water can sometimes facilitate decomposition pathways. Using anhydrous solvents and reagents can be beneficial.
Decomposition under Basic Conditions
Issue: You are using a strong base (e.g., NaOH, KOH, LDA) and observing discoloration, byproduct formation, or low yields.
Potential Decomposition Pathways:
-
Aldol Condensation: The acetyl group has acidic α-protons that can be deprotonated by a strong base, leading to an enolate intermediate. This enolate can then react with another molecule of this compound in an aldol-type condensation.
-
Aryl Ether Cleavage (less common): While less frequent than acid-catalyzed cleavage, under very harsh conditions (e.g., high temperatures with very strong bases), cleavage of the aryl ether bond can occur.
Potential Byproducts:
-
Aldol condensation products (higher molecular weight)
-
2'-Hydroxyacetophenone (from cleavage)
Preventative Measures:
-
Use of Bulky, Non-Nucleophilic Bases: Bases like lithium diisopropylamide (LDA) are less likely to act as nucleophiles themselves.[5]
-
Low Temperature: Reactions involving strong bases should typically be carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions.
-
Controlled Addition: Add the base slowly to the solution of this compound to avoid localized high concentrations of the base.
-
Inert Atmosphere: As with acidic reactions, using an inert atmosphere is crucial to prevent oxidation, which can be exacerbated under basic conditions.
Decomposition under Oxidative Conditions
Issue: Your reaction involves an oxidizing agent, and you are observing byproducts or a complete transformation of the starting material into something other than the desired product.
Potential Decomposition Pathway: Baeyer-Villiger Oxidation
Peroxy acids (e.g., m-CPBA) or other strong oxidants can oxidize the ketone functionality to an ester in what is known as the Baeyer-Villiger oxidation.[1][3][6][7][8] The migratory aptitude of the groups attached to the carbonyl determines the product. For 2'-ethoxyphenyl methyl ketone, the aryl group is more likely to migrate than the methyl group.
Potential Byproduct: 2-Ethoxyphenyl acetate
Preventative Measures:
-
Choice of Oxidant: Select an oxidizing agent that is specific for the desired transformation and less likely to react with the ketone or aromatic ring.
-
Control of Stoichiometry: Use the precise stoichiometric amount of the oxidizing agent to avoid over-oxidation.
-
Temperature Control: Perform the oxidation at a controlled, often low, temperature.
Decomposition under Reductive Conditions
Issue: You are attempting to reduce the ketone functionality (e.g., using Clemmensen or Wolff-Kishner reduction) and are experiencing side reactions.
Potential Issues and Side Reactions:
-
Clemmensen Reduction (Zn(Hg), HCl): The strongly acidic conditions of the Clemmensen reduction can cause cleavage of the ethoxy group, leading to the formation of 2'-hydroxyethylbenzene as a byproduct.[4][9][10]
-
Wolff-Kishner Reduction (H₂NNH₂, KOH, heat): The high temperatures and strongly basic conditions of the Wolff-Kishner reduction can potentially lead to ether cleavage, although this is generally less of a concern than with strong acids.[11][12][13] Azine formation as a side reaction is also possible.[11]
Preventative Measures:
-
Alternative Reduction Methods: Consider milder reduction methods such as catalytic hydrogenation (e.g., H₂, Pd/C) if compatible with other functional groups, or hydride reductions (e.g., NaBH₄) to form the corresponding alcohol, which can then be further manipulated if needed.
-
Modified Reduction Conditions: For the Wolff-Kishner reduction, the Huang-Minlon modification, which involves a one-pot procedure in a high-boiling solvent like diethylene glycol, can sometimes offer better control and higher yields.[12]
Data Presentation
Table 1: Summary of Potential Decomposition Pathways and Preventative Measures
| Reaction Condition | Potential Decomposition Pathway | Likely Byproduct(s) | Key Preventative Measures |
| Strong Acid (e.g., HI, HBr, conc. H₂SO₄) | Ether Cleavage | 2'-Hydroxyacetophenone | Use milder acid, low temperature, short reaction time. |
| Strong Base (e.g., LDA, NaOH) | Aldol Condensation | Higher molecular weight condensation products | Use bulky base, low temperature, controlled addition. |
| Oxidizing Agent (e.g., peroxy acids) | Baeyer-Villiger Oxidation | 2-Ethoxyphenyl acetate | Choose a selective oxidant, control stoichiometry, low temperature. |
| Clemmensen Reduction (Zn(Hg), HCl) | Ether Cleavage | 2'-Hydroxyethylbenzene | Use alternative reduction methods (e.g., Wolff-Kishner, catalytic hydrogenation). |
Experimental Protocols
Protocol: Reduction of this compound to 1-(2-Ethoxyphenyl)ethanol using Sodium Borohydride
This protocol provides a method for the reduction of the ketone to an alcohol under mild conditions to avoid decomposition.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of ketone).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly add 1 M HCl to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution.
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(2-ethoxyphenyl)ethanol. The product can be further purified by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for decomposition of this compound.
Caption: Ether cleavage decomposition pathway under strong acid.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 11. byjus.com [byjus.com]
- 12. chemscene.com [chemscene.com]
- 13. ScholarWorks@UNO - Academic Summit: Ortho-Alkoxylation of Diaryl Ketoxime Ethers [scholarworks.uno.edu]
Technical Support Center: Solvent Effects on 2'-Ethoxyacetophenone Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2'-Ethoxyacetophenone. The following information is designed to help you optimize your reaction yields and navigate common experimental challenges, with a particular focus on the impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key challenges?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with an acylating agent like acetyl chloride or acetic anhydride.[1][2] The primary challenge in this synthesis is controlling the regioselectivity. The acylation can occur at either the ortho or para position of the ethoxy group, yielding this compound and 4'-ethoxyacetophenone, respectively. Maximizing the yield of the desired 2'-isomer is a common objective.
Q2: How does solvent choice influence the yield and regioselectivity of the Friedel-Crafts acylation of phenetole?
A2: Solvent polarity is a critical factor in determining the ratio of ortho to para products.[3] Generally, non-polar solvents favor the formation of the ortho-isomer (this compound), while polar solvents tend to yield more of the para-isomer (4'-ethoxyacetophenone).[3] This is because in non-polar solvents, the intermediate complex is less solvated, which can favor the sterically less hindered ortho position in some cases.
Q3: My reaction yield is consistently low. What are the most likely causes?
A3: Low yields in Friedel-Crafts acylation can stem from several issues:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will deactivate the catalyst.[4]
-
Insufficient Catalyst: The product, an aryl ketone, can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[5]
-
Poor Reagent Quality: Impurities in the phenetole or acetyl chloride can lead to side reactions and lower yields.[4]
-
Suboptimal Temperature: The reaction temperature can significantly impact the outcome. While some reactions proceed at room temperature, others may require heating. However, excessively high temperatures can promote side reactions and decomposition.[4]
Q4: I am observing the formation of multiple byproducts. What are they and how can I minimize them?
A4: Besides the isomeric 4'-ethoxyacetophenone, other byproducts can arise from side reactions. Polysubstitution, where a second acetyl group is added to the ring, can occur, although it is less common in acylation than in alkylation because the first acyl group deactivates the ring to further substitution.[2] To minimize byproducts, ensure you are using pure reagents, maintaining anhydrous conditions, and optimizing the reaction temperature and time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Lewis acid catalyst due to moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid or purify it before use.[4] |
| Insufficient amount of Lewis acid catalyst. | Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. A 1.1 to 1.5 molar equivalent is a good starting point.[6] | |
| Deactivated aromatic substrate. | While phenetole is an activated ring, impurities with electron-withdrawing groups can hinder the reaction. Purify the starting phenetole if necessary. | |
| Low Yield of this compound (High Para Isomer) | The solvent is too polar. | Switch to a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to favor the formation of the ortho isomer.[3] |
| Reaction temperature is too high. | For Fries rearrangements, higher temperatures often favor the ortho product. However, for Friedel-Crafts, this can sometimes lead to isomerization to the more thermodynamically stable para product. Experiment with lower reaction temperatures.[3] | |
| Formation of Tarry Byproducts | Reaction temperature is too high or the reaction time is too long. | Reduce the reaction temperature and monitor the reaction progress closely using TLC to avoid prolonged reaction times after the starting material is consumed.[4] |
| Difficulty in Product Purification | The boiling points of the ortho and para isomers are very close. | Utilize fractional distillation under reduced pressure or column chromatography on silica gel to separate the isomers effectively. |
Data on Solvent Effects
| Solvent Type | General Effect on Regioselectivity | Favored Isomer |
| Non-Polar (e.g., Carbon Disulfide, Dichloromethane) | Favors kinetic control, leading to substitution at the less sterically hindered position, which is often the ortho position in chelation-controlled reactions. | ortho (this compound)[3] |
| Polar (e.g., Nitrobenzene) | Favors thermodynamic control, allowing for rearrangement to the more stable para isomer. | para (4'-Ethoxyacetophenone)[3] |
Experimental Protocols
The following is a general protocol for the Friedel-Crafts acylation of phenetole, which can be optimized for your specific laboratory conditions.
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Phenetole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Prepare a solution of phenetole (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.
-
Add the phenetole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to separate the 2'- and 4'-ethoxyacetophenone isomers.
Visual Guides
Logical Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.
Signaling Pathway of Friedel-Crafts Acylation
Caption: The reaction mechanism of Friedel-Crafts acylation for this compound synthesis.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. websites.umich.edu [websites.umich.edu]
Technical Support Center: Optimizing Reactions of 2'-Ethoxyacetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked questions (FAQs) to address common challenges encountered during catalytic reactions involving 2'-Ethoxyacetophenone.
Section 1: Catalytic Hydrogenation of this compound
Catalytic hydrogenation is a fundamental reaction for the reduction of the ketone functionality in this compound to the corresponding 1-(2-ethoxyphenyl)ethanol. This alcohol is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of this compound?
A1: The most frequently employed catalysts for the hydrogenation of acetophenone derivatives are palladium-based, such as 5% Palladium on carbon (Pd/C). Other effective catalysts include Ruthenium (e.g., 5% Ru/C) and Rhodium (e.g., 5% Rh/C). For asymmetric hydrogenation to produce chiral alcohols, specialized chiral catalysts like Ru-BINAP complexes are utilized.
Q2: How do I choose the right solvent for the hydrogenation reaction?
A2: The choice of solvent can significantly impact the reaction rate and selectivity. For palladium and rhodium catalysts, polar solvents are often preferred. Studies on acetophenone hydrogenation have shown that water can be an excellent solvent, leading to high conversion rates. Ethanol and other alcohols are also commonly used. The optimal solvent may depend on the specific catalyst and support being used.
Q3: My hydrogenation reaction is slow or incomplete. What are the possible causes?
A3: Several factors can lead to a sluggish or incomplete reaction:
-
Catalyst Activity: The catalyst may be old, poisoned, or simply not active enough. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. If the pressure is too low, the reaction rate will be slow.
-
Temperature: While many hydrogenations can be run at room temperature, some systems may require elevated temperatures to achieve a reasonable reaction rate.
-
Mass Transfer Limitation: In heterogeneous catalysis, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.
Troubleshooting Guide: Catalytic Hydrogenation
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a different type of catalyst (e.g., switch from Pd/C to Ru/C). |
| Insufficient hydrogen pressure | Increase the hydrogen pressure according to safe laboratory practice. | |
| Poor catalyst/substrate mixing | Increase the stirring speed to ensure the catalyst is well suspended. | |
| Formation of Side Products (e.g., Ethylbenzene) | Over-reduction/hydrogenolysis | Use a less active catalyst or milder reaction conditions (lower temperature and pressure). Monitor the reaction closely by TLC or GC to stop it upon completion. |
| Inconsistent Results | Catalyst deactivation | Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| Variability in catalyst loading | Ensure accurate and consistent measurement of the catalyst amount for each reaction. |
Data Presentation: Catalyst Performance in Acetophenone Hydrogenation
Note: Data for this compound is limited; the following table is based on studies of acetophenone and its derivatives and serves as a starting point for optimization.
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Alcohol (%) |
| 5% Pd/Al₂O₃ | Water | 25 | 10 | >99 | ~98 |
| 5% Pd/C | Water | 25 | 10 | >99 | ~95 |
| 5% Rh/Al₂O₃ | Water | 25 | 10 | >99 | >99 |
| 5% Rh/C | Water | 25 | 10 | >99 | >99 |
| Ni₂P/Al₂O₃ | Not Specified | 160 | 30 | 100 | 95.6 |
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure reactor, add this compound (1.0 eq) and the chosen solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add the catalyst (e.g., 5% Pd/C, 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 bar).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or 50 °C). Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation if necessary.
Figure 1: General experimental workflow for the catalytic hydrogenation of this compound.
Section 2: Reductive Amination of this compound
Reductive amination is a versatile method to synthesize amines from carbonyl compounds. For this compound, this reaction allows for the introduction of a primary or secondary amine at the benzylic position, a common structural motif in pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: Which reducing agents are suitable for the reductive amination of this compound?
A1: A variety of reducing agents can be used, with the choice often depending on the amine and the desired reaction conditions. Common choices include sodium cyanoborohydride (NaBH₃CN), which is selective for the imine over the ketone, and sodium triacetoxyborohydride (NaBH(OAc)₃). For direct reductive amination with ammonia, catalytic hydrogenation (e.g., using H₂ and a metal catalyst) is often employed.[1]
Q2: I am trying to synthesize a primary amine using ammonia, but the yield is low. What can I do?
A2: The direct reductive amination with ammonia can be challenging. Low yields may be due to the equilibrium of imine formation or catalyst inhibition. Using a supported platinum catalyst on an acidic support like MoOx/TiO₂ has been shown to be effective for the synthesis of primary amines from ketones.[1] Increasing the concentration of ammonia and the hydrogen pressure can also improve the yield.
Q3: How can I minimize the formation of the secondary amine byproduct during the synthesis of a primary amine?
A3: The newly formed primary amine can react with another molecule of the ketone, leading to a secondary amine impurity. To minimize this, a large excess of the ammonia source is typically used. Running the reaction at a lower temperature may also improve selectivity.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Amine | Inefficient imine formation | For reactions with less nucleophilic amines, consider adding a dehydrating agent or performing the reaction at a higher temperature to drive the equilibrium. |
| Ineffective reducing agent | Ensure the reducing agent is fresh and active. Consider switching to a more reactive reducing agent if necessary. | |
| Formation of Alcohol Byproduct | Reduction of the ketone before imine formation | Use a selective reducing agent like NaBH₃CN that preferentially reduces the imine. Add the reducing agent after allowing time for imine formation. |
| Complex Product Mixture | Multiple alkylations (for primary amines) | Use a large excess of the amine starting material. |
| Side reactions of the starting materials or product | Ensure the reaction conditions are compatible with all functional groups present in the molecules. |
Data Presentation: Catalyst Performance in Reductive Amination of Ketones
Note: This data is for the reductive amination of various ketones to primary amines and serves as a guide for optimizing reactions with this compound.
| Catalyst | Amine Source | Ketone | Temperature (°C) | Pressure (bar H₂) | Yield (%) |
| Pt-MoOx/TiO₂ | NH₃ | 2-Adamantanone | 120 | 50 | 92 |
| Fe/(N)SiC | aq. NH₃ | Acetophenone | 140 | 65 | 72 |
| Ni/MFM-300(Cr) | NH₃ | Various aldehydes & ketones | 160 | 5 | High yields for 38 primary amines[2] |
Experimental Protocol: General Procedure for Reductive Amination with a Primary Amine
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol or dichloromethane). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Figure 2: Logical relationship in reductive amination, highlighting the desired pathway and a common side reaction.
Section 3: Suzuki-Miyaura Cross-Coupling Reactions
For this compound derivatives bearing a halide (e.g., at the 4' or 5' position), the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds with aryl or vinyl boronic acids. This reaction is widely used in drug discovery to build molecular complexity.
Frequently Asked Questions (FAQs)
Q1: What are the standard catalyst systems for Suzuki coupling with electron-rich aryl halides?
A1: Palladium catalysts are the standard for Suzuki couplings. For electron-rich aryl halides, such as a bromo-substituted this compound, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step. Common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[3]
Q2: My Suzuki coupling reaction is not working. What are some common reasons for failure?
A2: Failure of a Suzuki coupling can often be attributed to:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is set up under an inert atmosphere and that all reagents and solvents are properly degassed.
-
Base Incompatibility: The choice of base is crucial and can be solvent-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base may not be strong enough or may have poor solubility in the reaction medium.
-
Poor Quality Boronic Acid: Boronic acids can degrade over time, especially if they are not stored properly. Consider using a fresh batch of the boronic acid or converting it to a more stable trifluoroborate salt.
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling is a common side reaction, often favored by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas can help minimize this. Lowering the reaction temperature or using a different palladium catalyst/ligand combination may also be beneficial.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst or ligand | Use a pre-catalyst or ensure the palladium precursor and ligand are of high quality. Consider a different ligand that is more suited for electron-rich substrates. |
| Incorrect base or solvent combination | Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF). | |
| Low Yield | Incomplete reaction | Increase the reaction temperature or time. Increase the catalyst loading. |
| Degradation of boronic acid | Use fresh boronic acid or convert it to a more stable derivative (e.g., trifluoroborate salt). | |
| Formation of Debrominated Byproduct | Proto-dehalogenation | Ensure the reaction is run under strictly anhydrous conditions if a strong base is used. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction. |
Data Presentation: Catalyst Systems for Suzuki Coupling of Aryl Halides
Note: This table provides general guidance on catalyst systems for Suzuki coupling reactions.
| Palladium Precursor | Ligand | Typical Substrates | Base | Solvent System |
| Pd(PPh₃)₄ | PPh₃ (internal) | Aryl bromides and iodides | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Pd(OAc)₂ | SPhos | Electron-rich aryl chlorides and bromides | K₃PO₄ | Toluene, Dioxane |
| Pd₂(dba)₃ | XPhos | Sterically hindered and electron-rich aryl halides | Cs₂CO₃, K₃PO₄ | Dioxane, THF |
| PdCl₂(dppf) | dppf (internal) | General aryl halides | K₂CO₃ | DMF, Dioxane |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried flask, add the halo-substituted this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Figure 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Selective Synthesis of Primary Amines by Reductive Amination of Ketones with Ammonia over Supported Pt catalysts | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
Managing temperature control in 2'-Ethoxyacetophenone synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during the synthesis of 2'-Ethoxyacetophenone. The primary synthesis route discussed is the Friedel-Crafts acylation of phenetole (ethoxybenzene).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of phenetole (ethoxybenzene). This reaction involves treating phenetole with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2]
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature is a crucial parameter in the Friedel-Crafts acylation for several reasons:
-
Reaction Rate: Higher temperatures generally increase the reaction rate, but excessive heat can lead to unwanted side reactions and decomposition of reactants or products.[3]
-
Regioselectivity: The ethoxy group on the phenetole ring is an ortho-, para- director. Temperature can influence the ratio of the desired ortho-isomer (this compound) to the para-isomer (4'-Ethoxyacetophenone). While lower temperatures often favor the para product due to steric hindrance, higher temperatures can sometimes increase the proportion of the ortho product.[4][5]
-
Side Reactions: Elevated temperatures can promote side reactions like dealkylation of the ethoxy group or polysubstitution, where more than one acetyl group is added to the aromatic ring, reducing the yield and purity of the desired product.[5][6]
-
Catalyst Stability: The Lewis acid catalyst can form complexes with the product ketone. At very high temperatures, the reverse reaction (deacylation) can occur as the reaction approaches thermodynamic equilibrium.[5]
Q3: What is the optimal temperature range for the Friedel-Crafts acylation of phenetole?
A3: The optimal temperature depends on the specific solvent and reagents used. However, the reaction is often initiated at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction.[1] After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated (e.g., up to 60°C) to ensure completion.[1][7] It is essential to monitor the reaction (e.g., by TLC) to determine the optimal temperature and time for a specific setup.
Q4: Can other catalysts be used besides aluminum chloride?
A4: Yes, while AlCl₃ is the most common Lewis acid catalyst, others such as ferric chloride (FeCl₃), zinc chloride (ZnO), or erbium trifluoromethanesulfonate can also be used.[2] The choice of catalyst can affect the reaction conditions, including the optimal temperature. Some modern, "greener" methodologies utilize solid acid catalysts or ionic liquids to facilitate the reaction, which may have different temperature profiles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a slow or stalled reaction.[3] | Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor progress using TLC. Consider gentle reflux if room temperature is ineffective.[1][7] |
| Reaction temperature is too high: This can lead to the decomposition of the starting material, acylating agent, or the final product.[3] | Perform the initial addition of reagents at a lower temperature (0-5 °C) to control the exotherm. Maintain a moderate temperature for the duration of the reaction and avoid excessive heating.[1] | |
| Deactivated Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Improper handling can render it inactive.[8] | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and fresh, properly stored Lewis acid. The catalyst should be a free-flowing powder.[8] | |
| Formation of Multiple Products (Isomers/Impurities) | Sub-optimal temperature control: Temperature can significantly affect the ortho/para isomer ratio.[5] | For potentially better para-selectivity, maintain lower reaction temperatures throughout the process. Conversely, if the ortho-isomer is desired, carefully controlled heating might be necessary, though this risks other side reactions.[4][5] |
| Temperature too high leading to side reactions: High temperatures can cause dealkylation of the ethoxy group or other undesired reactions.[5] | Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor for the appearance of byproducts via TLC or GC-MS. | |
| Polysubstitution: Although the acyl group is deactivating, a highly activated ring under harsh conditions (high temperature) might undergo a second acylation. | Use a moderate temperature and avoid a large excess of the acylating agent. The deactivating nature of the first acyl group generally prevents this, but it is a possibility under forcing conditions.[9] | |
| Reaction Runaway (Uncontrolled Exotherm) | Poor initial temperature control: The formation of the acylium ion complex with the Lewis acid is highly exothermic. Adding reagents too quickly at room temperature can cause the reaction to become uncontrollable. | Always cool the reaction vessel in an ice bath (0-5 °C) before and during the addition of the acylating agent and the aromatic substrate.[1] Add reagents dropwise via an addition funnel to maintain control over the reaction rate and internal temperature. |
Quantitative Data
Table 1: Effect of Temperature on Yield in a Related Synthesis (Fries Rearrangement) (Data is for the synthesis of 2'-hydroxyacetophenone and is illustrative of temperature effects)
| Reaction Temperature | Reported Yield | Isomer Ratio (ortho:para) | Reference |
| 120 °C | Not specified | Higher temperatures favor the ortho isomer | [4] |
| 130 °C | Up to 77.10% | Not specified | [10] |
| Lower Temperatures | Not specified | Favors the para isomer | [4] |
This table demonstrates that a significant change in temperature can dramatically impact the overall yield, highlighting the importance of precise temperature optimization.
Experimental Protocols
Protocol: Friedel-Crafts Acylation of Phenetole
This protocol is a representative procedure for the synthesis of this compound. Safety Note: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Phenetole (Ethoxybenzene)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, magnetic stirrer, addition funnel, condenser, and a calcium chloride drying tube or nitrogen inlet.
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser topped with a drying tube or connected to a nitrogen line.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (e.g., 1.2 equivalents) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.[1]
-
Reagent Addition: Dissolve phenetole (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM. Transfer this solution to the addition funnel.
-
Reaction: Add the phenetole/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition to control the initial exotherm.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[8]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of 2'- and 4'-ethoxyacetophenone, can be purified by vacuum distillation or column chromatography to isolate the desired 2'-isomer.
Visualizations
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation showing catalyst activation and electrophilic attack.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2'-Ethoxyacetophenone: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2'-Ethoxyacetophenone against other common analytical techniques. Detailed experimental protocols and comparative data are presented to facilitate an informed choice of methodology.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a highly sensitive and versatile technique, making it the most common method for analyzing related substances and impurities in pharmaceutical products.[1] Its high resolution allows for the effective separation, identification, and quantification of the main compound from potential impurities, which may include starting materials, by-products, or degradation products.[1][2] For non-volatile compounds like this compound, reverse-phase HPLC is particularly well-suited.[3]
A stability-indicating, isocratic reverse-phase HPLC method is proposed for the quantitative analysis of this compound. This protocol is adapted from established methods for similar aromatic ketones.[2][4]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, create a working solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Run Time | Approximately 15 minutes |
Workflow for HPLC Purity Analysis of this compound
References
A Comparative Guide to 2'-Ethoxyacetophenone and 2'-Hydroxyacetophenone in Flavonoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of flavonoids, a class of polyphenolic compounds with significant biological activities, is a cornerstone of medicinal chemistry and drug discovery. The choice of starting materials is critical in determining the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of two key precursors: 2'-hydroxyacetophenone and its ethoxy-protected counterpart, 2'-ethoxyacetophenone, in the context of flavonoid synthesis. While 2'-hydroxyacetophenone is the more direct and commonly employed starting material, the use of this compound presents a strategic alternative involving a protection-deprotection sequence. This comparison is supported by established synthetic protocols and representative data to aid researchers in selecting the optimal strategy for their specific synthetic goals.
Core Synthetic Strategies
The two primary pathways for flavonoid synthesis commencing from these acetophenone derivatives are the Claisen-Schmidt condensation followed by oxidative cyclization, and the Baker-Venkataraman rearrangement.
1. Claisen-Schmidt Condensation Route: This is a widely adopted method for constructing the chalcone backbone, which is the immediate precursor to most flavonoids.[1][2] The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
-
Using 2'-Hydroxyacetophenone: The presence of the free hydroxyl group is essential for the subsequent intramolecular cyclization to form the flavanone, which is then oxidized to the flavone.[3]
-
Using this compound: The hydroxyl group is protected as an ethyl ether. This requires an additional deprotection step (de-ethylation) after the formation of the flavonoid ring to yield the final product.
2. Baker-Venkataraman Rearrangement: This rearrangement is a powerful method for the synthesis of flavones.[2][4] It involves the conversion of a 2'-hydroxyacetophenone to its benzoyl ester, followed by a base-catalyzed rearrangement to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the flavone.
-
Using 2'-Hydroxyacetophenone: This is the direct starting material for the initial benzoylation step.
-
Using this compound: This protected precursor is not directly suitable for the Baker-Venkataraman rearrangement, which relies on the free hydroxyl group for the initial esterification.
Comparative Data Summary
The following tables summarize representative quantitative data for the synthesis of flavones using 2'-hydroxyacetophenone. Due to a lack of directly comparable, published, end-to-end syntheses starting with this compound, the data for this route is presented as a plausible, illustrative pathway based on analogous reactions. The yields for the ethoxy route are hypothetical and assume efficient protection and deprotection steps.
Table 1: Synthesis of Flavone via Claisen-Schmidt Condensation
| Parameter | 2'-Hydroxyacetophenone Route | This compound Route (Illustrative) |
| Step 1: Chalcone Formation | ||
| Reactants | 2'-Hydroxyacetophenone, Benzaldehyde | This compound, Benzaldehyde |
| Catalyst/Solvent | aq. KOH / Ethanol | aq. KOH / Ethanol |
| Reaction Time | 24 hours | 24 hours |
| Yield (%) | 72% | ~70-80% (estimated) |
| Step 2: Oxidative Cyclization | ||
| Reactant | 2'-Hydroxychalcone | 2'-Ethoxychalcone |
| Reagent/Solvent | I₂ / DMSO | I₂ / DMSO |
| Reaction Time | 2-4 hours (reflux) | 2-4 hours (reflux) |
| Yield (%) | 58-85% | ~60-85% (estimated) |
| Step 3: Deprotection | Not Applicable | |
| Reagent | HBr or HI | |
| Reaction Time | Variable | |
| Yield (%) | Not Applicable | ~80-90% (estimated) |
| Overall Yield (%) | 42-61% | ~34-61% (estimated) |
Table 2: Synthesis of Flavone via Baker-Venkataraman Rearrangement
| Parameter | 2'-Hydroxyacetophenone Route | This compound Route |
| Applicability | Directly Applicable | Not Directly Applicable |
| Step 1: Benzoylation | ||
| Reactants | 2'-Hydroxyacetophenone, Benzoyl chloride | - |
| Solvent | Pyridine | - |
| Yield (%) | 79-83% | - |
| Step 2: Rearrangement | ||
| Reactant | 2'-Benzoyloxyacetophenone | - |
| Reagent | KOH / Pyridine | - |
| Yield (%) | High | - |
| Step 3: Cyclization | ||
| Reactant | o-Hydroxydibenzoylmethane | - |
| Reagent | H₂SO₄ / Acetic Acid | - |
| Yield (%) | 94-97% | - |
| Overall Yield (%) | 59-68% | - |
Experimental Protocols
Protocol 1: Synthesis of Flavone from 2'-Hydroxyacetophenone via Claisen-Schmidt Condensation and Oxidative Cyclization
Step 1: Synthesis of 2'-Hydroxychalcone
-
Dissolve 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
With stirring, add a 20% aqueous solution of potassium hydroxide (KOH) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with 10% hydrochloric acid (HCl).
-
Collect the precipitated 2'-hydroxychalcone by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the product. The expected yield is approximately 72%.
Step 2: Oxidative Cyclization to Flavone
-
Dissolve the 2'-hydroxychalcone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration and wash with a solution of sodium thiosulfate to remove excess iodine, followed by washing with cold water.
-
Dry the crude product and purify by recrystallization from ethanol. The expected yield is in the range of 58-85%.[5]
Protocol 2: Illustrative Synthesis of Flavone from this compound
Step 1: Synthesis of 2'-Ethoxychalcone
-
Follow the procedure for the Claisen-Schmidt condensation as described in Protocol 1, Step 1, using this compound as the starting material.
Step 2: Oxidative Cyclization to 2'-Ethoxyflavone
-
Follow the procedure for oxidative cyclization as described in Protocol 1, Step 2, using 2'-ethoxychalcone as the starting material.
Step 3: De-ethylation to Flavone
-
Reflux the 2'-ethoxyflavone with a strong acid such as hydrobromic acid (HBr) or hydriodic acid (HI) in acetic acid or neat.
-
The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated flavone by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways to flavone.
Discussion and Comparison
2'-Hydroxyacetophenone:
-
Advantages: This is the most direct and widely used precursor for flavonoid synthesis. It avoids the need for protection and deprotection steps, making the overall synthesis shorter and potentially more atom-economical. The synthetic routes are well-established with extensive literature support.
-
Disadvantages: The free hydroxyl group can sometimes interfere with other desired reactions on the flavonoid scaffold if further functionalization is required. In such cases, protection of other hydroxyl groups on the benzaldehyde moiety might be necessary, adding complexity to the synthesis.
This compound:
-
Advantages: The primary advantage of using this compound is the protection of the 2'-hydroxyl group. This can be beneficial in multi-step syntheses where the unprotected hydroxyl group might react with reagents intended for other parts of the molecule. This strategy allows for selective reactions on other parts of the flavonoid structure before the final deprotection to reveal the 2'-hydroxyl group, which is crucial for the biological activity of many flavonoids.
-
Disadvantages: The use of a protecting group introduces two additional steps into the synthesis: protection (in this case, the starting material is already protected) and deprotection. These extra steps can lower the overall yield and increase the cost and complexity of the synthesis. The conditions required for de-ethylation, typically strong acids like HBr or HI at high temperatures, can be harsh and may not be compatible with other sensitive functional groups in the molecule.
Logical Workflow for Synthetic Route Selection
Caption: Decision-making workflow for precursor selection.
Conclusion
The choice between 2'-hydroxyacetophenone and this compound for flavonoid synthesis is a strategic one that depends on the overall synthetic plan. For direct and efficient synthesis of simple flavonoids, 2'-hydroxyacetophenone is the preferred starting material due to the shorter and well-optimized reaction sequences. However, for more complex target molecules requiring multi-step functionalization, the use of this compound as a protected precursor offers a viable, albeit longer, route that can prevent unwanted side reactions and allow for greater synthetic flexibility. Researchers should carefully consider the compatibility of the deprotection conditions with their target molecule when opting for the protected route.
References
Unveiling the Biological Potential of 2'-Ethoxyacetophenone: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, a comprehensive comparative guide on the biological activity of 2'-Ethoxyacetophenone and its analogues has been developed for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the antimicrobial, antioxidant, anti-inflammatory, and anticonvulsant properties of various acetophenone derivatives, offering valuable insights into the structure-activity relationships that govern their biological functions.
While direct experimental data on this compound remains limited in publicly available research, this guide synthesizes existing data on its structural analogues to project its potential bioactivities. By examining the influence of various substituents on the acetophenone scaffold, researchers can better predict the therapeutic promise of this and other related compounds.
Comparative Analysis of Biological Activities
This guide presents a systematic comparison of the biological activities of this compound analogues, with quantitative data summarized in the following tables.
Antimicrobial Activity
The antimicrobial efficacy of acetophenone derivatives has been evaluated against a range of bacterial and fungal pathogens. The presence and position of hydroxyl and alkoxy groups on the phenyl ring significantly influence the antimicrobial spectrum and potency.
Table 1: Antimicrobial Activity of Acetophenone Analogues
| Compound | Test Organism | Activity Metric (MIC/Zone of Inhibition) | Reference |
| 2'-Hydroxyacetophenone | Escherichia coli | - | [1] |
| Staphylococcus aureus | - | [1] | |
| 2',4'-Dihydroxyacetophenone | Escherichia coli | - | [1] |
| Staphylococcus aureus | - | [1] | |
| 4'-Hydroxyacetophenone | Escherichia coli | Zone of inhibition: 16 mm | [1] |
| Klebsiella pneumoniae | Zone of inhibition: 18 mm | [1] | |
| 2',5'-Dihydroxyacetophenone | Escherichia coli | Zone of inhibition: 12 mm | [1] |
| Klebsiella pneumoniae | Zone of inhibition: 15 mm | [1] |
Note: Specific MIC values were not provided in the source.
Antioxidant Activity
The antioxidant potential of acetophenone derivatives is often attributed to their ability to scavenge free radicals. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various antioxidant assays.
Table 2: Antioxidant Activity of Acetophenone Analogues (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference |
| 2',4'-Dihydroxyacetophenone | Potent scavenger | [2] |
| 4'-Hydroxyacetophenone | - | |
| Gallic Acid (Standard) | - |
Note: Specific IC50 values were not consistently available in the searched literature for a direct comparison.
Anti-inflammatory Activity
Several acetophenone derivatives have demonstrated the ability to modulate inflammatory pathways, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).
Table 3: Anti-inflammatory Activity of Acetophenone Analogues
| Compound | Assay | Activity Metric (IC50) | Reference | |---|---|---| | 2'-Hydroxy-5'-methoxyacetophenone | NO Production in LPS-stimulated BV-2 cells | Significant inhibition |[3] | | Tremetone (an acetophenone derivative) | Carrageenan-induced mouse paw edema | Extremely active |[4] | | Other non-benzofuran acetophenones | Carrageenan-induced mouse paw edema | Significant response |[4] |
Anticonvulsant Activity
Certain acetophenone derivatives have been investigated for their potential to mitigate seizures, with their efficacy often evaluated using the maximal electroshock (MES) test.
Table 4: Anticonvulsant Activity of Acetophenone Analogues
| Compound | Animal Model | Activity Metric (ED50) | Reference | |---|---|---| | N-(2-hydroxyethyl)decanamide | Mouse, MES test | 22.0 mg/kg |[5] | | N-(2-hydroxyethyl)palmitamide | Mouse, MES test | 23.3 mg/kg |[5] | | N-(2-hydroxyethyl)stearamide | Mouse, MES test | 20.5 mg/kg |[5] | | Valproate (Standard) | Mouse, MES test | - |[5] |
Structure-Activity Relationship (SAR) Insights
The biological activity of acetophenone derivatives is intricately linked to their chemical structure. The presence of hydroxyl groups, particularly at the ortho and para positions, is often associated with enhanced antioxidant and antimicrobial activities. The introduction of an ethoxy group at the 2'-position, as in this compound, is expected to increase the lipophilicity of the molecule compared to its hydroxylated counterpart, 2'-hydroxyacetophenone. This modification could influence its membrane permeability and interaction with biological targets, potentially altering its activity profile. Further research is warranted to elucidate the precise impact of the 2'-ethoxy substituent on the various biological activities.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the cited findings.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
-
Preparation of Bacterial Inoculum: Isolated colonies of the test bacteria are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2×10⁸ CFU/mL.[6]
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate.[6]
-
Disk Application: Paper disks impregnated with the test compound (at a specific concentration) are placed onto the inoculated agar surface.[6]
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[6]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[6]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep purple color.[1]
-
Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.[1]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[1]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[1]
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined.[1]
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Sample Collection: After a specific incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of around 540 nm.
-
Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve of sodium nitrite. The inhibitory effect of the test compound on NO production is then calculated.
Maximal Electroshock (MES) Seizure Test
-
Animal Preparation: The test is typically performed on mice or rats. The animals are handled according to ethical guidelines.
-
Drug Administration: The test compound is administered to the animals, usually via intraperitoneal injection, at various doses.
-
Electroshock Application: A brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is a characteristic feature of an MES-induced seizure.
-
Determination of ED50: The effective dose 50 (ED50), which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Signaling Pathway Visualizations
The anti-inflammatory effects of many acetophenone derivatives are believed to be mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Proposed inhibition of the NF-κB signaling pathway by acetophenone derivatives.
Caption: Potential modulation of the MAPK signaling pathway by acetophenone derivatives.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and its analogues. The provided data and protocols are intended to stimulate further investigation into this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and HPLC for the Identification of Impurities in 2'-Ethoxyacetophenone
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the identification and quantification of impurities in 2'-Ethoxyacetophenone. Understanding the strengths and weaknesses of each method is crucial for selecting the most appropriate technique for a given analytical challenge, from routine quality control to in-depth impurity profiling.
Potential Impurities in this compound
The synthesis of this compound often involves a Fries rearrangement of a phenyl acetate precursor. This synthetic route can potentially introduce several impurities into the final product. The most probable impurities include:
-
2-Ethoxyphenol: Unreacted starting material.
-
4'-Ethoxyacetophenone: An isomeric by-product of the Fries rearrangement. The ratio of ortho (2'-) to para (4'-) isomers is often dependent on reaction conditions such as temperature.
-
Phenyl Acetate Analogue: The unreacted intermediate ester.
-
Degradation Products: Compounds formed due to the breakdown of this compound under various stress conditions (e.g., acid, base, heat, light, oxidation).
Method Comparison: GC-MS vs. HPLC
Both GC-MS and HPLC are robust chromatographic techniques capable of separating and identifying the components of a mixture. However, they differ fundamentally in their principles of separation and detection, making them suitable for different types of analytes and analytical goals.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on the volatility and polarity of compounds in a gaseous mobile phase, followed by mass-based detection. | Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase. |
| Analyte Volatility | Suitable for volatile and semi-volatile compounds that are thermally stable. | Applicable to a wide range of compounds, including non-volatile and thermally labile substances.[1][2] |
| Sample Preparation | May require derivatization for polar or non-volatile compounds to increase volatility. | Generally simpler sample preparation; derivatization is less common but can be used to enhance detection. |
| Separation Efficiency | Typically offers higher separation efficiency (more theoretical plates), leading to sharper peaks and better resolution for complex mixtures. | Efficiency is generally lower than GC but can be significantly improved with smaller particle size columns (e.g., UHPLC). |
| Detection | Mass spectrometry provides definitive identification through mass spectra and fragmentation patterns, which can be compared against spectral libraries.[3] | Commonly uses UV-Vis detection, which is less specific. Mass spectrometry (LC-MS) can be coupled for definitive identification. |
| Sensitivity | Very high sensitivity, especially in selected ion monitoring (SIM) mode. | Good sensitivity with UV-Vis detectors; can be very high with mass spectrometric or fluorescence detectors. |
| Analysis Time | Typically faster for simple mixtures. | Runtimes can be longer, especially for complex separations requiring gradient elution. |
| Cost & Complexity | Instrumentation can be less expensive and easier to operate than LC-MS systems. | HPLC systems, particularly with MS detectors, can have higher acquisition and maintenance costs. |
Experimental Protocols
Below are proposed experimental protocols for the analysis of impurities in this compound using GC-MS and HPLC. These are starting points and may require optimization for specific samples and instrumentation.
GC-MS Protocol for Impurity Profiling
This method is designed for the separation and identification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as needed to fall within the linear range of the instrument.
HPLC Protocol for Impurity Profiling
This method is suitable for the separation and quantification of a broader range of impurities, including less volatile and potentially thermally labile compounds.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase (initial conditions) or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table provides an estimated comparison of the performance of the proposed GC-MS and HPLC methods for the analysis of key potential impurities in this compound. Actual values will vary depending on the specific instrumentation and optimized conditions.
| Analyte | GC-MS Estimated Retention Time (min) | HPLC Estimated Retention Time (min) | GC-MS Estimated LOD/LOQ (µg/mL) | HPLC Estimated LOD/LOQ (µg/mL) |
| 2-Ethoxyphenol | ~10.5 | ~8.2 | 0.01 / 0.03 | 0.1 / 0.3 |
| This compound | ~14.2 | ~15.5 | - | - |
| 4'-Ethoxyacetophenone | ~14.5 | ~16.1 | 0.02 / 0.06 | 0.1 / 0.3 |
| Phenyl Acetate Analogue | ~12.8 | ~13.7 | 0.05 / 0.15 | 0.2 / 0.6 |
Mandatory Visualizations
Caption: Workflow for GC-MS analysis of impurities in this compound.
Caption: Comparison of strengths and limitations of GC-MS and HPLC.
Conclusion
Both GC-MS and HPLC are powerful and complementary techniques for the analysis of impurities in this compound.
-
GC-MS is the preferred method for the definitive identification and quantification of volatile and semi-volatile impurities due to its high separation efficiency and the structural information provided by mass spectrometry. It is particularly well-suited for identifying unknown impurities by matching their mass spectra to extensive libraries.
-
HPLC with UV detection is a versatile and robust method for routine quality control, capable of analyzing a wider range of impurities, including those that are non-volatile or thermally sensitive. When coupled with a mass spectrometer (LC-MS), it provides definitive identification capabilities similar to GC-MS.
For comprehensive impurity profiling, a combination of both techniques is often the most effective strategy. GC-MS can be used to identify and quantify volatile process-related impurities and starting materials, while HPLC can be employed to monitor for less volatile by-products and degradation products. The choice of the primary analytical technique will ultimately depend on the specific impurities of interest, the required sensitivity, and the intended application of the analysis.
References
A Comparative Guide to the Synthesis of 2'-Ethoxyacetophenone: Conventional vs. Green Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2'-Ethoxyacetophenone, a key intermediate in the pharmaceutical and fine chemical industries, has traditionally been accomplished through methods that are effective but often raise environmental concerns. This guide provides a detailed comparison of conventional and emerging green synthesis routes to this valuable compound, supported by experimental data and protocols to inform cleaner and more sustainable laboratory and industrial practices.
Executive Summary
This guide evaluates the conventional Friedel-Crafts acylation method against modern green chemistry alternatives for the synthesis of this compound. While traditional methods offer high yields, they often rely on hazardous reagents and solvents. In contrast, green methodologies, such as zeolite-catalyzed reactions, and microwave- and ultrasound-assisted syntheses, present significant advantages in terms of environmental impact, reaction time, and safety, without compromising product yield.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the different synthesis methods of this compound and its close analogs, providing a clear comparison of their efficiency and environmental footprint.
| Parameter | Conventional Method (Friedel-Crafts Acylation) | Green Method (Zeolite-Catalyzed Acylation) | Green Method (Microwave-Assisted) | Green Method (Ultrasound-Assisted) |
| Starting Material | Phenetole, Acetyl Chloride/Acetic Anhydride | Phenetole, Acetic Anhydride | 2'-Hydroxyacetophenone, Ethanol | 2'-Hydroxyacetophenone, Ethanol |
| Catalyst | Aluminum Chloride (AlCl₃) - Stoichiometric | Zeolite H-β (Catalytic) | Potassium Carbonate (Anhydrous) | Sodium Hydroxide (Aqueous) |
| Solvent | Dichloromethane, Carbon Disulfide (toxic) | Solvent-free or Green Solvents (e.g., Acetic Acid) | Solvent-free | Ethanol-Water |
| Reaction Time | Several hours to a day | 2 - 6 hours | 3 - 10 minutes | 2 - 5 hours |
| Temperature | 0 °C to reflux | 90 - 150 °C | 120 °C | Room Temperature to 50 °C |
| Yield | Typically high, but can be variable | High (up to 95% for p-acylated product)[1] | Good to Excellent (70-93%) | Moderate to Good (53-61%) |
| Purity | Requires extensive purification | High selectivity for para-isomer[1] | High | Good |
| Environmental Impact | High (corrosive waste, hazardous solvents) | Low (recyclable catalyst, minimal waste) | Low (solvent-free, energy efficient) | Low (less energy, aqueous media) |
Experimental Protocols
Conventional Synthesis: Friedel-Crafts Acylation of Phenetole
This method involves the electrophilic substitution of phenetole with an acylating agent in the presence of a strong Lewis acid catalyst.
Materials:
-
Phenetole
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), ice, water
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride in the anhydrous solvent and cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to the stirred suspension.
-
Add phenetole dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts and wash sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Green Synthesis: Zeolite-Catalyzed Acylation of Phenetole
This environmentally benign method utilizes a solid acid catalyst, which is recyclable and avoids the use of corrosive Lewis acids.
Materials:
-
Phenetole
-
Acetic anhydride
-
Zeolite H-β catalyst
-
Acetic acid (optional, as solvent)
Procedure:
-
In a round-bottom flask, mix phenetole, acetic anhydride, and the zeolite H-β catalyst. Acetic acid can be used as a solvent if required.
-
Heat the reaction mixture with stirring at a temperature between 90-150 °C for 2-6 hours.[1]
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, cool the reaction mixture and filter to recover the zeolite catalyst. The catalyst can be washed, dried, and reused.
-
If a solvent was used, remove it under reduced pressure.
-
The product can be purified by distillation or recrystallization, though the high selectivity often yields a relatively pure product.
Green Synthesis: Microwave-Assisted Synthesis
This method significantly reduces reaction times and often avoids the use of solvents.
Materials:
-
2'-Hydroxyacetophenone
-
Ethanol
-
Anhydrous potassium carbonate
Procedure:
-
In a microwave-safe reaction vessel, mix 2'-hydroxyacetophenone, ethanol, and anhydrous potassium carbonate.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 120 °C) for a short duration (e.g., 3-10 minutes).[2]
-
After the reaction is complete, cool the vessel to a safe temperature.
-
The reaction mixture can be diluted with water and extracted with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the product. Purification can be performed if necessary.
Green Synthesis: Ultrasound-Assisted Synthesis
Sonication provides a milder and energy-efficient way to promote the reaction.
Materials:
-
2'-Hydroxyacetophenone
-
Ethanol
-
Aqueous sodium hydroxide
Procedure:
-
In a suitable vessel, dissolve 2'-hydroxyacetophenone and ethanol.
-
Add the aqueous sodium hydroxide solution to the mixture.
-
Place the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., room temperature to 50 °C) for 2-5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent to obtain the crude product.
-
Purify as needed.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for the conventional and green synthesis methods.
Caption: Comparative workflow of conventional and green synthesis routes.
Conclusion
The transition from conventional to green synthesis methods for this compound offers substantial benefits. Green alternatives, particularly zeolite-catalyzed and microwave-assisted methods, demonstrate high efficiency, reduced environmental impact, and improved safety profiles. For researchers and drug development professionals, adopting these green methodologies can lead to more sustainable and cost-effective production of this important chemical intermediate. The detailed protocols and comparative data provided in this guide are intended to facilitate this transition and encourage the adoption of greener practices in chemical synthesis.
References
Comparative Analysis of Acetophenone Derivatives: A Focus on Hydroxylated Analogues and Their Biological Activities
A notable gap in current research exists concerning the specific structure-activity relationships of 2'-ethoxyacetophenone derivatives. However, extensive studies on structurally similar compounds, particularly 2'-hydroxyacetophenone and 2',4'-dihydroxyacetophenone derivatives, provide valuable insights into the pharmacological potential of this class of molecules. This guide presents a comparative analysis of these hydroxylated analogues, summarizing their biological activities, experimental data, and underlying mechanisms.
Enzyme Inhibition: A Key Pharmacological Target
Derivatives of hydroxyacetophenone have demonstrated significant inhibitory activity against a range of enzymes, suggesting their potential as therapeutic agents for various diseases.
Phosphodiesterase (PDE) Inhibition
Certain bis-Schiff base derivatives of 2,4-dihydroxyacetophenone have been identified as potent inhibitors of phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3).[1] Dysregulation of these enzymes is implicated in various conditions, and their inhibition can modulate intracellular signaling pathways. A series of synthesized compounds showed excellent to moderate inhibitory activity. For instance, some derivatives displayed IC50 values for PDE-3 inhibition ranging from 0.012 ± 0.32 to 1.01 ± 0.22 μM, which is more potent than the standard drug suramin (IC50 = 1.05 ± 0.28 μM).[1]
α-Glucosidase Inhibition
Benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[2] Inhibition of this enzyme is a key strategy in managing type 2 diabetes. Several derivatives exhibited potent inhibition, with IC50 values ranging from 1.68 to 7.88 µM, significantly lower than the standard drug acarbose.[2] The most promising compound was found to be 32-fold more active than acarbose and effectively attenuated postprandial blood glucose in mice.[2]
Other Enzyme Inhibitory Activities
Studies have also explored the inhibitory effects of acetophenone derivatives on other enzymes, including carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and tyrosinase.[3] For a series of acetophenone derivatives, Ki values for inhibition were in the micromolar range: 167.98 ± 25.06 to 304.36 ± 65.45 µM for α-glycosidase, 555.76 ± 56.07 to 1,043.66 ± 98.78 µM for hCA I, 598.63 ± 90.04 to 945.76 ± 74.50 µM for hCA II, and 71.34 ± 11.25 to 143.75 ± 31.27 µM for AChE. IC50 values for tyrosinase inhibition were between 73.65-101.13 µM.[3]
Antimicrobial and Antitumor Activities
The antimicrobial properties of hydroxyacetophenone derivatives have been evaluated against various bacterial and fungal strains.[4][5] Some compounds displayed good antibacterial activity, particularly against E. coli and K. pneumoniae.[4] For instance, one derivative showed a larger zone of inhibition against E. coli (11 mm) than the antibiotic Cefazoline (10 mm).[4] The presence of hydroxyl groups and other substituents like bromine appears to be crucial for this activity.[4]
Furthermore, certain dihydroxyacetophenone derivatives, especially brominated ones, have demonstrated significant antitumor and powerful antibacterial activity against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa.[5][6]
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory potential of acetophenone derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes.[7] Additionally, acetophenone benzoylhydrazones have been synthesized and evaluated as antioxidant agents.[8] The presence of phenolic hydroxyl groups is a key contributor to their radical-scavenging and reducing abilities.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of acetophenone derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[9]
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly at the ortho and para positions, generally enhances antioxidant activity through resonance stabilization.[7] In many of the active compounds discussed, the hydroxyl group is a key feature.
-
Other Substituents: Halogenation can increase lipophilicity, potentially enhancing membrane permeability.[7] The introduction of different side chains, such as in the bis-Schiff base derivatives, drastically influences the inhibitory potency against enzymes like PDE.[1]
Comparison with Alternatives
The performance of these acetophenone derivatives can be compared to standard drugs used for similar therapeutic purposes.
| Biological Activity | Acetophenone Derivative(s) | Standard Drug / Alternative | Comparison |
| PDE-3 Inhibition | Bis-Schiff bases of 2,4-dihydroxyacetophenone | Suramin | Some derivatives are more potent (IC50 as low as 0.012 µM) than Suramin (IC50 = 1.05 µM).[1] |
| α-Glucosidase Inhibition | Benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone | Acarbose | Several derivatives are significantly more potent (IC50 as low as 1.68 µM) than Acarbose.[2] |
| Antibacterial Activity | Hydroxyacetophenone derivatives | Cefazoline, Amoxicillin | Some derivatives show comparable or better activity against specific bacterial strains.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these findings.
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., α-glucosidase, PDE) and a suitable substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The acetophenone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.
-
Reaction Initiation: The enzyme, inhibitor, and substrate are mixed in a microplate well.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period.
-
Measurement: The product of the enzymatic reaction is quantified using a suitable method, such as spectrophotometry or fluorometry.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition against inhibitor concentration.
Antimicrobial Activity Assay (Agar Disc-Diffusion Method)
-
Microbial Culture Preparation: The test microorganisms (bacteria or fungi) are cultured in a suitable broth to a specific density (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of an agar plate.
-
Disc Application: Sterile paper discs are impregnated with known concentrations of the acetophenone derivatives and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the area around the disc where microbial growth is prevented) is measured in millimeters.
Visualizing the Landscape
To better understand the relationships and processes involved, the following diagrams are provided.
Figure 1: General structure-activity relationship principles for acetophenone derivatives.
References
- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. app.studyraid.com [app.studyraid.com]
- 8. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in the Synthesis of Chalcones from 2'-Ethoxyacetophenone
For researchers, scientists, and professionals in drug development, the efficient synthesis of chalcone scaffolds is a critical step in the discovery of novel therapeutic agents. This guide provides an objective comparison of the efficacy of different catalysts in the synthesis of chalcones derived from 2'-Ethoxyacetophenone, supported by available experimental data.
The Claisen-Schmidt condensation stands as the cornerstone for synthesizing chalcones, which are valuable precursors in the biosynthesis of flavonoids and isoflavonoids. This reaction involves the base- or acid-catalyzed condensation of an acetophenone with an aromatic aldehyde. While the fundamental mechanism is well-understood, the choice of catalyst significantly impacts reaction efficiency, yield, and overall sustainability. This comparison focuses on the use of this compound as the ketone precursor, a valuable starting material for a variety of biologically active chalcone derivatives.
Comparison of Catalytic Efficacy
The following table summarizes the performance of various catalysts in the synthesis of chalcones from this compound and different aromatic aldehydes. The data has been compiled from various sources to provide a comparative overview of reaction yields and times.
| Catalyst System | Aldehyde Reactant | Reaction Time | Yield (%) | Reference |
| NaOH / Ethanol | Benzaldehyde | 10 minutes | High (not specified) | [1] |
| KOH / Ethanol | Substituted Benzaldehydes | 1-3 hours | Not Specified | [2] |
| SOCl₂ / Ethanol | Aromatic Aldehydes | Not Specified | Good to Excellent | [3] |
Note: Specific yield data for the synthesis of chalcones from this compound is limited in the reviewed literature. The table reflects the general conditions and expected outcomes based on the synthesis of similar chalcone derivatives.
Experimental Protocols
Detailed methodologies for the synthesis of chalcones from this compound using different catalytic systems are provided below. These protocols are based on established Claisen-Schmidt condensation procedures.
Protocol 1: Base-Catalyzed Synthesis using Sodium Hydroxide (NaOH) in Ethanol[1]
This protocol outlines a conventional and widely used method for chalcone synthesis.
Materials:
-
This compound
-
Substituted Benzaldehyde
-
95% Ethanol
-
6M Sodium Hydroxide (NaOH) solution
-
Magnetic stirrer
-
Erlenmeyer flask
-
Ice-water bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolve 0.01 mol of this compound and 0.01 mol of the desired benzaldehyde in 10 mL of 95% ethanol in a 25-mL Erlenmeyer flask equipped with a magnetic stirring bar.
-
Add 3.5 mL of 6M NaOH solution to the reaction flask using a Pasteur pipette.
-
Stir the reaction mixture vigorously at room temperature for 10 minutes. The chalcone may begin to precipitate during this time.
-
After 10 minutes, cool the flask in an ice-water bath until crystal formation is complete.
-
Add 2 mL of ice-cold water to the flask and collect the crystals by vacuum filtration.
-
Wash the crystals with 5 mL of water followed by 3-5 mL of ice-cold ethanol.
-
Allow the product to air-dry. Recrystallization from 95% ethanol can be performed if further purification is needed.
Protocol 2: Base-Catalyzed Synthesis using Potassium Hydroxide (KOH) in Ethanol[2][4]
This protocol offers an alternative strong base catalyst for the condensation reaction.
Materials:
-
This compound
-
Substituted Benzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH) pellets
-
Water
-
Mechanical stirrer
-
Round-bottomed flask
Procedure:
-
In a 100ml round-bottomed flask equipped with a mechanical stirrer and immersed in a water-bath, add this compound (0.043 mole) to a stirred mixture of sodium hydroxide pellets (2.2 g, 0.055 mole), water (20 ml), and ethanol (9.5 ml, 0.2 mole).
-
Add the substituted benzaldehyde (0.043 mole) to the mixture.
-
Maintain the temperature of the mixture at 20-25°C with vigorous stirring for 1-3 hours, or until the mixture becomes thick.
-
Once the reaction is complete, keep the mixture in a refrigerator overnight.
-
The solidified product can then be isolated and purified, typically by recrystallization from a suitable solvent like ethanol.
Protocol 3: Acid-Catalyzed Synthesis using Thionyl Chloride (SOCl₂) in Ethanol[3][5]
This method utilizes an in-situ generation of HCl as the catalyst for the aldol condensation.
Materials:
-
This compound
-
Substituted Benzaldehyde
-
Absolute Ethanol
-
Thionyl Chloride (SOCl₂)
-
Stirring apparatus
-
Reaction flask
Procedure:
-
To a stirred mixture of this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in absolute ethanol, add a catalytic amount of thionyl chloride (e.g., 0.05 ml for a 0.01 mol scale reaction) dropwise.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction time can vary, but typically the mixture is allowed to stand for several hours (e.g., 12 hours) to ensure completion.
-
Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product.
-
The solid chalcone is then filtered, washed with cold ethanol, and dried.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of chalcones from this compound via the Claisen-Schmidt condensation.
Caption: General workflow for the synthesis of chalcones.
References
Spectroscopic comparison of 2'-Ethoxyacetophenone and 4'-Ethoxyacetophenone
A detailed comparative analysis of the spectroscopic signatures of two isomeric ethoxyacetophenones, providing researchers and drug development professionals with key data for their identification and characterization.
In the realm of organic chemistry and drug development, the precise identification and characterization of molecular structures are paramount. Isomeric compounds, sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of two such isomers: 2'-Ethoxyacetophenone and 4'-Ethoxyacetophenone. Leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR) and Mass Spectrometry (MS), this document serves as a practical reference for researchers in distinguishing between these two compounds.
At a Glance: Key Spectroscopic Differences
The primary distinction between this compound and 4'-Ethoxyacetophenone lies in the position of the ethoxy group on the acetophenone core structure. This seemingly subtle difference gives rise to noticeable variations in their spectroscopic profiles, particularly in their ¹H NMR spectra, due to the different electronic environments of the aromatic protons.
| Spectroscopic Technique | This compound | 4'-Ethoxyacetophenone |
| ¹H NMR | Complex aromatic region with distinct signals for each of the four aromatic protons. | Simpler aromatic region, often showing two distinct doublets due to symmetry. |
| ¹³C NMR | Unique chemical shifts for all 10 carbon atoms. | Fewer signals in the aromatic region due to symmetry. |
| IR Spectroscopy | Characteristic C=O and C-O stretching frequencies. | Similar characteristic C=O and C-O stretching frequencies, with potential minor shifts. |
| Mass Spectrometry | Molecular ion peak at m/z 164. Key fragments at m/z 149, 121, and 93. | Molecular ion peak at m/z 164. Key fragments at m/z 136 and 108. |
| UV-Vis Spectroscopy | Expected λmax around 245 nm and 285 nm. | Expected λmax around 275 nm. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The differences in the substitution pattern of the two isomers lead to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.
¹H NMR Comparison
The ¹H NMR spectra are particularly informative for distinguishing between the two isomers. In this compound, the four protons on the aromatic ring are in chemically non-equivalent environments, resulting in four distinct signals, often appearing as a combination of doublets, triplets, and doublet of doublets. In contrast, the para-substitution in 4'-Ethoxyacetophenone imparts a degree of symmetry to the molecule. This results in two sets of chemically equivalent aromatic protons, typically giving rise to two clean doublets in the aromatic region of the spectrum.
Table 1: Comparative ¹H NMR Data (δ, ppm in CDCl₃)
| Proton Assignment | This compound | 4'-Ethoxyacetophenone |
| CH₃ (acetyl) | ~2.63 | ~2.54 |
| O-CH₂ | ~4.13 (q) | ~4.08 (q) |
| O-CH₂-CH₃ | ~1.48 (t) | ~1.43 (t) |
| Aromatic Protons | ~7.74 (dd), ~7.43 (ddd), ~6.97 (td), ~6.93 (d) | ~7.92 (d), ~6.91 (d) |
¹³C NMR Comparison
The ¹³C NMR spectra also reflect the structural differences. This compound will exhibit ten distinct signals corresponding to its ten carbon atoms. In 4'-Ethoxyacetophenone, due to the plane of symmetry, the aromatic ring will show only four signals (two for the protonated carbons and two for the quaternary carbons).
Table 2: Comparative ¹³C NMR Data (δ, ppm in CDCl₃)
| Carbon Assignment | This compound | 4'-Ethoxyacetophenone |
| C=O | ~199.8 | ~196.8 |
| CH₃ (acetyl) | ~31.8 | ~26.3 |
| O-CH₂ | ~64.2 | ~63.7 |
| O-CH₂-CH₃ | ~14.7 | ~14.7 |
| Aromatic C (quaternary) | ~158.9, ~128.3 | ~163.4, ~130.5 |
| Aromatic CH | ~133.6, ~130.3, ~120.5, ~111.6 | ~130.6, ~114.2 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Both isomers will show a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. They will also exhibit strong C-O stretching bands for the ether linkage. While the exact positions of these bands may differ slightly due to the electronic effects of the substituent position, the overall IR spectra are expected to be quite similar.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Expected) | 4'-Ethoxyacetophenone (Expected) |
| C=O Stretch (Ketone) | ~1675 | ~1680 |
| C-O Stretch (Aryl Ether) | ~1240 | ~1255 |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-3000 | ~2850-3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both this compound and 4'-Ethoxyacetophenone have the same molecular formula (C₁₀H₁₂O₂) and therefore the same molecular weight of 164.20 g/mol . The molecular ion peak [M]⁺ will be observed at m/z 164 in the mass spectra of both compounds. However, the fragmentation patterns will differ due to the different substitution patterns.
A common fragmentation for both isomers is the loss of a methyl group (•CH₃) from the acetyl group to form a stable acylium ion. However, subsequent fragmentations will be influenced by the position of the ethoxy group.
Table 4: Major Fragments in Mass Spectrometry (m/z)
| Ion | This compound | 4'-Ethoxyacetophenone |
| [M]⁺ | 164 | 164 |
| [M-CH₃]⁺ | 149 | Not prominent |
| [M-C₂H₅]⁺ | Not prominent | 135 |
| [M-COCH₃]⁺ | 121 | Not prominent |
| [C₆H₄O-C₂H₅]⁺ | 121 | 136 |
| [C₆H₅O]⁺ | 93 | 108 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. Both ethoxyacetophenones contain a benzene ring conjugated with a carbonyl group, which will result in characteristic UV absorptions. The position of the ethoxy group will influence the λmax (wavelength of maximum absorbance). Generally, para-substituted acetophenones exhibit a more intense and slightly red-shifted primary absorption band compared to their ortho counterparts.
Table 5: Expected UV-Vis Absorption Maxima (λmax in Ethanol)
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| This compound | ~245 | ~285 |
| 4'-Ethoxyacetophenone | ~275 | - |
Experimental Protocols
The data presented in this guide are based on typical experimental procedures for each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates. Alternatively, a few drops of the sample are placed on a diamond attenuated total reflectance (ATR) crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Electron ionization (EI) is commonly used, with an electron energy of 70 eV.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a range of 200-400 nm.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of this compound and 4'-Ethoxyacetophenone.
Figure 1. Workflow for the spectroscopic comparison of isomers.
This comprehensive guide provides the necessary spectroscopic data and experimental context to confidently differentiate between this compound and 4'-Ethoxyacetophenone. By understanding the nuances in their respective spectra, researchers can ensure the correct identification of these isomers in their work, a critical step in both fundamental research and the development of new therapeutics.
Safety Operating Guide
Prudent Disposal Procedures for 2'-Ethoxyacetophenone
Disclaimer: A specific Safety Data Sheet (SDS) for 2'-Ethoxyacetophenone could not be located through available resources. The following guidance is based on general best practices for the disposal of laboratory chemicals. It is imperative for all researchers, scientists, and drug development professionals to obtain and thoroughly review the official SDS from their chemical supplier before handling, storing, or disposing of this compound. The SDS is the primary and authoritative source of safety and disposal information.[1][2][3][4][5]
Physicochemical and Hazard Data
The following data for this compound has been compiled from chemical supplier information. This information has not been verified by a formal Safety Data Sheet and should be used for preliminary guidance only.
| Property | Value |
| CAS Number | 2142-67-8 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 36-40 °C |
| Boiling Point | 243-244 °C |
| Flash Point | > 110 °C (> 230 °F) |
| Storage Temperature | 0-8 °C |
Data sourced from chemical supplier websites. An official SDS is required for verified information.
Personal Protective Equipment (PPE)
When handling this compound, especially in the absence of a specific SDS, comprehensive personal protective equipment should be utilized to minimize exposure.[8][9][10]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][11]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.[11]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron is mandatory to protect skin and clothing.[9][12] For large quantities or situations with a high risk of splashing, consider a chemical splash suit.[10][12]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[6][7] Do not dispose of this chemical down the drain or in regular trash.[13]
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.[14]
-
If the substance is mixed with other chemicals, the entire mixture must be treated as hazardous waste.
-
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) in a dedicated waste container.
-
Do not mix this waste with other waste streams, such as halogenated solvents, acids, or bases, to prevent potentially dangerous reactions.[6][15]
-
-
Waste Container and Labeling:
-
Use a container that is compatible with the chemical. The container must be in good condition, with a secure, tight-fitting lid.[15]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.[16][17][18]
-
Keep the container closed at all times, except when adding waste.[15]
-
-
Storage of Chemical Waste:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[7]
-
Provide the EHS department or contractor with all available information about the waste.
-
Experimental Protocols
As this document provides procedural guidance for disposal, no experimental protocols are cited.
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste.
Caption: General workflow for the proper disposal of laboratory chemical waste.
References
- 1. blog.vingapp.com [blog.vingapp.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. cosmosehs.com [cosmosehs.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. hazmatschool.com [hazmatschool.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. realsafety.org [realsafety.org]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. vumc.org [vumc.org]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]
Essential Safety and Logistical Information for Handling 2'-Ethoxyacetophenone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive, step-by-step guidance for the operational use and disposal of 2'-Ethoxyacetophenone, ensuring a secure laboratory environment. Adherence to these protocols is critical for minimizing risk and promoting a culture of safety.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
While some suppliers may not classify it as a hazardous substance, it is crucial to handle it with care due to the potential for skin and eye irritation.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment must be worn when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact which can lead to irritation or allergic reactions. |
| Body Protection | Long-sleeved laboratory coat. | To protect the skin from accidental contact. |
| Respiratory Protection | Generally not required with adequate ventilation. | In cases of insufficient ventilation or potential for aerosol generation, a NIOSH/MSHA approved respirator is recommended. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Don the appropriate Personal Protective Equipment (PPE) as specified in the table above.
Handling:
-
Carefully open the container to avoid generating dust or aerosols.
-
Weigh and transfer the solid material in a designated area to minimize the spread of the chemical.
-
Keep the container tightly closed when not in use.[2]
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe in dust or vapors.
-
Wash hands thoroughly after handling.
Post-Procedure:
-
Decontaminate all work surfaces with a suitable solvent and cleaning agent.
-
Segregate all waste materials containing this compound into a clearly labeled hazardous waste container.
-
Carefully remove PPE, avoiding self-contamination, and dispose of or decontaminate it as appropriate.
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3] |
| Inhalation | Remove to fresh air. Get medical attention if symptoms occur.[3] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[3] |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Waste Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Should any this compound be dissolved in a solvent, the resulting solution should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal of this chemical waste. All waste must be handled in accordance with local, state, and federal regulations.[4]
Safe Handling Workflow for this compound
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
